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  • Product: 1,2-Distearoyl-3-oleoyl-rac-glycerol
  • CAS: 2190-29-6

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 1,2-distearoyl-3-oleoyl-rac-glycerol

Structural Dynamics and Thermodynamic Behavior of 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO): A Technical Whitepaper Executive Summary 1,2-Distearoyl-3-oleoyl-rac-glycerol (commonly referred to as SSO or 1,2-stearin-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Dynamics and Thermodynamic Behavior of 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO): A Technical Whitepaper

Executive Summary

1,2-Distearoyl-3-oleoyl-rac-glycerol (commonly referred to as SSO or 1,2-stearin-3-olein) is a complex, asymmetric triacylglycerol (TAG) that plays a foundational role in the formulation of solid lipid nanoparticles (SLNs), pharmaceutical excipients, and advanced food matrices (e.g., cocoa butter equivalents). Unlike its symmetric counterpart, 1,3-distearoyl-2-oleoyl-glycerol (SOS), SSO exhibits unique crystallization kinetics and polymorphic trajectories. This whitepaper deconstructs the chemical architecture, thermodynamic properties, and analytical workflows required to validate the physical state of SSO, providing researchers with the mechanistic insights necessary for rational formulation design.

Part 1: Chemical Architecture and Stereochemistry

The physical behavior of a triacylglycerol is fundamentally dictated by its stereospecific numbering (sn) and the chain-length mismatch of its constituent fatty acids. SSO is composed of a glycerol backbone esterified with two saturated stearic acids (C18:0) and one monounsaturated oleic acid (C18:1, cis-9)[1].

The designation "rac" indicates that the material is a racemic mixture—an equimolar blend of two enantiomers: 1,2-distearoyl-3-oleoyl-sn-glycerol and 2,3-distearoyl-1-oleoyl-sn-glycerol[2].

The Causality of Asymmetry

The placement of the oleic acid at the terminal sn-3 (or sn-1) position is the primary driver of SSO's physical properties. The cis-double bond in oleic acid creates a rigid "kink" in the hydrocarbon chain. In symmetric TAGs like SOS, the oleic acid is shielded in the central sn-2 position, allowing the straight stearic acid chains at sn-1 and sn-3 to fold into a highly stable "tuning fork" conformation. In asymmetric SSO, however, the terminal kink causes severe steric hindrance, disrupting tight lamellar packing and rendering the end-group structure thermodynamically less stable[3].

Table 1: Chemical and Structural Properties of SSO

ParameterSpecification
Molecular Formula C57H108O6[1]
Molecular Weight 889.5 g/mol [1]
Topological Polar Surface Area 78.9 Ų[1]
Fatty Acid Composition Stearic Acid (66.6%), Oleic Acid (33.3%)
Stereochemistry Racemic mixture of sn-1,2-distearoyl and sn-2,3-distearoyl enantiomers[2]

Part 2: Thermodynamic Properties and Polymorphism

Triacylglycerols exhibit polymorphism—the ability to crystallize into multiple distinct lattice structures (subcells) depending on thermal history. The three primary polymorphs are α (hexagonal subcell, least stable), β′ (orthorhombic perpendicular subcell, metastable), and β (triclinic parallel subcell, most stable).

Because of the steric hindrance caused by its asymmetry, SSO struggles to achieve the highly ordered triclinic β phase commonly seen in symmetric TAGs. Instead, pure SSO predominantly stabilizes in the β′ form or undergoes complex melt-mediated transformations[4]. Furthermore, the racemic nature of the mixture influences polymorphism: the unit cell of a β crystal structure strictly requires a pair of enantiomers, whereas the β′ structure can consist of a single enantiomer[2].

Table 2: Comparative Polymorphic Melting Points (°C)

TriacylglycerolStructure Type α Form β′ Form β Form
SSO (racemic) Asymmetric~30.0 - 30.4[4],[5]~41.6 - 43.5[5],[6]N/A (Rarely forms stable β )
SOS Symmetric~22.4[5]~37.0[5]~43.0 - 44.3[5]

Note: The melting point of dietary fats directly influences in vivo digestibility. Fats that remain solid at body temperature (~37 °C) form micelles less readily, significantly slowing the rate of lipolysis by pancreatic lipases[6].

Part 3: Analytical Workflows for Polymorph Validation

To utilize SSO in drug delivery or food science, its polymorphic state must be rigorously validated. Relying on a single analytical method can lead to mischaracterization due to overlapping thermal events. A self-validating system requires the orthogonal integration of Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) .

Step-by-Step Methodology: Orthogonal Polymorph Validation

Phase 1: Differential Scanning Calorimetry (DSC) Purpose: To quantify the thermodynamics of crystallization and melt-mediated transformations.

  • Instrument Calibration: Run a high-purity Indium standard to validate heat flow and temperature accuracy.

  • Sample Preparation: Hermetically seal 1–3 mg of SSO in an aluminum DSC pan to prevent oxidative degradation during heating[7].

  • Thermal History Erasure: Heat the sample to 80 °C and hold isothermally for 10 minutes.

    • Causality: This step is critical. It destroys all pre-existing crystal nuclei ("crystal memory"), ensuring that subsequent crystallization occurs from a purely isotropic liquid phase[4].

  • Cooling Ramp (Crystallization): Cool the sample to -60 °C at a rate of 10 °C/min. Integrate the exothermic peak to determine the crystallization onset of the metastable α form[7].

  • Heating Ramp (Melting): Heat the sample back to 80 °C at 5 °C/min.

    • Causality: A slower heating rate allows time for melt-mediated transformations (e.g., the α form melting and rapidly recrystallizing into the β′ form), capturing the true polymorphic complexity of the asymmetric TAG[4].

Phase 2: X-Ray Diffraction (XRD) Purpose: To structurally identify the subcell packing and lamellar spacing.

  • Calibration: Use a Silicon standard to calibrate diffraction angles.

  • SAXS (Small-Angle X-ray Scattering): Measure the long-spacing (d-spacing) to determine the lamellar stacking (e.g., 2L or 3L structures). SSO typically exhibits a 2L structure in its α form due to the chain-length mismatch[4].

  • WAXS (Wide-Angle X-ray Scattering): Measure the short-spacing to identify the cross-sectional subcell packing. A single peak at ~4.14 Å confirms the hexagonal α form, while two distinct peaks at ~4.2 Å and ~3.8 Å confirm the orthorhombic β′ form[4].

Workflow Visualization

G cluster_DSC Differential Scanning Calorimetry (DSC) cluster_XRD X-Ray Diffraction (XRD) Start Thermal History Erasure (Isothermal at 80°C for 10 min) Cooling Cooling Ramp (10°C/min to -60°C) Start->Cooling SAXS SAXS (Lamellar Packing) Start->SAXS WAXS WAXS (Subcell Packing) Start->WAXS Heating Heating Ramp (5°C/min to 80°C) Cooling->Heating ThermalData Exothermic/Endothermic Peak Integration Heating->ThermalData Polymorph Polymorph Identification (α, β', β phases) ThermalData->Polymorph SAXS->Polymorph WAXS->Polymorph

Caption: Thermodynamic and structural validation workflow for SSO polymorph identification.

Part 4: Implications for Drug Development and Formulation

In the development of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), the crystalline state of the lipid matrix dictates drug encapsulation efficiency and expulsion rates during storage. Because SSO struggles to form a perfectly packed β lattice, its β′ form contains more crystal imperfections. These imperfections are highly advantageous in pharmaceutical formulations, as they provide spatial voids within the lipid matrix, allowing for higher payloads of lipophilic active pharmaceutical ingredients (APIs) compared to highly ordered, symmetric TAGs like SOS.

References

  • PubChem. "1,2-Distearoyl-3-oleoyl-rac-glycerol | C57H108O6 | CID 9544153". National Institutes of Health. URL:[Link]

  • MDPI. "Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols". URL:[Link]

  • PMC. "Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components". National Institutes of Health. URL:[Link]

  • ACS Publications. "Temperature-Dependent Mixing Behavior of Tristearin and 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO)". URL:[Link]

  • PMC. "Enantiomers vs Racemic blend polymorphism". National Institutes of Health. URL:[Link]

  • Ethernet.edu.et. "The Chemistry of Food". URL:[Link]

  • ResearchGate. "Influence of triacylglycerol structure of stearic-rich fats on postprandial lipemia". URL:[Link]

Sources

Exploratory

The Polymorphic Landscape of 1,2-distearoyl-3-oleoyl-rac-glycerol (SOS): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive exploration of the polymorphic and phase behavior of 1,2-distearoyl-3-oleoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the polymorphic and phase behavior of 1,2-distearoyl-3-oleoyl-rac-glycerol (SOS), a triacylglycerol of significant interest in the pharmaceutical, food, and cosmetic industries. Its unique molecular structure, with two saturated stearic acid chains and one unsaturated oleic acid chain, gives rise to a complex crystalline landscape that dictates the physical properties and stability of many lipid-based formulations.[1][2] Understanding and controlling the polymorphism of SOS is paramount for ensuring product performance, from the texture of confectionery fats to the bioavailability of lipid-based drug delivery systems.[3][4]

This document moves beyond a mere recitation of facts, offering a field-proven perspective on the causality behind experimental choices and the logic of self-validating protocols. We will delve into the distinct polymorphic forms of SOS, their thermal characteristics, and the kinetic and thermodynamic factors governing their transformations.

The Fundamentals of SOS Polymorphism

Triacylglycerols (TAGs) like SOS are known for their ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[5] These different forms, or polymorphs, possess the same chemical composition but differ in their three-dimensional crystalline arrangement. These structural variations lead to distinct physical properties, including melting point, density, solubility, and stability. For SOS, the primary polymorphic forms are designated as α, γ, β', and β, with the β form further classified into β1 and β2 subforms.[6]

The stability of these polymorphs generally follows the order: α (least stable) → γ → β' → β (most stable) . The initial crystallization from the melt often yields the least stable α form, which then undergoes a series of transformations to more stable forms over time and with temperature fluctuations.[7]

Characterizing the Polymorphic Forms of SOS

The identification and characterization of SOS polymorphs are primarily achieved through two key analytical techniques: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique for investigating the thermal properties of materials by measuring the heat flow into or out of a sample as a function of temperature or time.[8][9] In the context of SOS polymorphism, DSC provides critical information on melting points, crystallization temperatures, and the enthalpies of these transitions. Each polymorph exhibits a characteristic melting endotherm at a specific temperature.

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (kJ/mol)Reference
α~3080 ± 0.0[10]
γ~35Not explicitly stated[11]
β'~40Not explicitly stated[10]
β2~43-47Not explicitly stated[12]
β1~52Not explicitly stated[12]

Note: The exact thermal properties can vary slightly depending on the purity of the sample and the experimental conditions, such as heating and cooling rates.[13][14]

X-ray Diffraction (XRD): Elucidating Crystal Structure

XRD is an indispensable tool for determining the crystal structure of materials.[15] By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, we can obtain information about the arrangement of molecules, including the chain length packing and subcell structure. Each SOS polymorph has a unique XRD pattern, characterized by specific long and short spacing values.

Polymorphic FormLong Spacing (Å)Short Spacing (Å)SubcellReference
α~52.6 (2L)4.14Hexagonal[10]
γ~3.670.472Orthorhombic[11]
β'Not explicitly stated4.2, 3.8Orthorhombic[16]
β2~6.54 (3L)Not explicitly statedTriclinic[12]
β1Not explicitly statedNot explicitly statedTriclinic[6]

Note: 2L and 3L refer to double and triple chain length packing, respectively.

The Intricate Dance of Polymorphic Transformations

The transformation from a less stable to a more stable polymorph is a critical aspect of SOS phase behavior. These transformations can occur via two primary mechanisms: solid-state transitions or melt-mediated transformations.

  • Solid-State Transformations: These occur when the crystalline lattice rearranges directly from one polymorphic form to another without passing through the liquid state.[11]

  • Melt-Mediated Transformations: In this process, the less stable form melts, and the more stable form subsequently crystallizes from the melt.[6]

The rate and pathway of these transformations are influenced by several factors, including temperature, time, and the presence of other components in a mixture.[17][18]

Below is a diagram illustrating the typical transformation pathways for the polymorphic forms of SOS.

SOS_Polymorphism Melt Melt Alpha α (Metastable) Melt->Alpha Rapid Cooling Alpha->Melt Melting Gamma γ Alpha->Gamma Solid-State Transformation Beta_prime β' Alpha->Beta_prime Melt-Mediated Gamma->Melt Melting Gamma->Beta_prime Solid-State or Melt-Mediated Beta_prime->Melt Melting Beta β (Stable) Beta_prime->Beta Solid-State or Melt-Mediated Beta->Melt Melting

Polymorphic transformation pathways of SOS.

Experimental Protocols for Characterizing SOS Polymorphism

To ensure the scientific integrity and reproducibility of results, the following detailed protocols for DSC and XRD analysis are provided.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting points and enthalpies of fusion for the different polymorphic forms of SOS.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity SOS into an aluminum DSC pan. The use of a microbalance is crucial for accurate enthalpy calculations.

    • Seal the pan hermetically to prevent any loss of sample during heating. An empty, sealed aluminum pan will be used as a reference.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, prior to sample analysis. This ensures the accuracy of the measured transition temperatures and energies.

  • Thermal Program:

    • Initial Heating: Heat the sample to 80°C and hold for 10 minutes to erase any prior thermal history and ensure a completely molten state.[10]

    • Controlled Cooling: Cool the sample to a desired crystallization temperature at a controlled rate (e.g., 2°C/min). The cooling rate can influence which polymorphic form crystallizes. Slower cooling rates tend to favor the formation of more stable polymorphs.[14]

    • Isothermal Crystallization (Optional): Hold the sample at a specific temperature for a set period to allow for the complete crystallization of a particular polymorph.

    • Final Heating: Heat the crystallized sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point. The heating rate can affect the resolution of the melting peaks and may influence melt-mediated transformations.[18]

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any endothermic (melting) or exothermic (crystallization) events. The integration of the peak area provides the enthalpy of the transition.

X-ray Diffraction (XRD) Protocol

Objective: To identify the crystalline structure of the SOS polymorphs.

Methodology:

  • Sample Preparation:

    • Prepare a thin, flat sample of the SOS polymorph of interest. This can be achieved by crystallizing the SOS directly on a sample holder or by gently pressing the powdered crystalline material into a sample holder. Care must be taken to avoid inducing phase transformations through excessive pressure.[19]

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source.

    • Set the instrument to operate at a specific voltage and current (e.g., 40 kV and 30 mA).

  • Data Collection:

    • Scan the sample over a range of 2θ angles. A typical range for wide-angle X-ray scattering (WAXS) to determine short spacings is 15-25°, and for small-angle X-ray scattering (SAXS) to determine long spacings is 1-10°.

    • The scan speed and step size should be optimized to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Analyze the diffraction pattern to identify the characteristic peaks for each polymorph.

    • Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacings corresponding to the observed diffraction peaks. These d-spacings are then compared to known values for the different SOS polymorphs to identify the crystalline form.

Concluding Remarks for the Practicing Scientist

The polymorphic behavior of 1,2-distearoyl-3-oleoyl-rac-glycerol is a complex yet critical area of study for scientists and professionals in various fields. A thorough understanding of the different crystalline forms, their thermal properties, and their transformation kinetics is essential for controlling the physical properties and ensuring the stability of products containing SOS. The application of robust analytical techniques like DSC and XRD, coupled with well-designed experimental protocols, provides the necessary tools to navigate this intricate polymorphic landscape. This guide serves as a foundational resource, empowering researchers to make informed decisions in the development and optimization of lipid-based systems.

References

  • The Ternary Solid State Phase Behavior of Triclinic POP, POS, and SOS and Its Relationship to CB and CBE Properties. Crystal Growth & Design. [Link]

  • Synchrotron Radiation X-ray Diffraction Study of Liquid Crystal Formation and Polymorphic Crystallization of SOS (sn-1,3-Distearoyl-2-oleoyl Glycerol). The Journal of Physical Chemistry B. [Link]

  • Binary Phase Behavior of 1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS) and Trilaurin (LLL). MDPI. [Link]

  • Typical long and short spacing values of polymorphic forms of SOS and sn-OOS. ResearchGate. [Link]

  • An Insight into the Solid-State Miscibility of Triacylglycerol Crystals. PMC. [Link]

  • Crystallization kinetics of polymorphic forms of a molecular compound constructed by SOS (1,3-distearoyl-2-oleoyl-sn-glycerol) and SSO (1,2-distearoyl-3-oleoyl-rac-glycerol). ResearchGate. [Link]

  • X-ray diffraction study of the polymorphism in Er 2 O 3 driven by ball milling. RSC Publishing. [Link]

  • Temperature-Dependent Mixing Behavior of Tristearin and 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO). ACS Publications. [Link]

  • Crystallization and Transformation of Polymorphic Forms of Trioleoyl Glycerol and 1,2-Dioleoyl-3-rac-linoleoyl Glycerol. The Journal of Physical Chemistry B. [Link]

  • Binary phase behavior of 1,3-distearoyl-2-oleoyl. JAOCS. [Link]

  • Phase behaviour of model triglyceride ternary blends: triolein, tripalmitin and tristearin. ResearchGate. [Link]

  • X-ray diffraction study of the polymorphism in Er2O3 driven by ball milling. RSC Publishing. [Link]

  • Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture. MDPI. [Link]

  • Study of thermal properties and heat-induced denaturation and aggregation of soy proteins by modulated differential scanning calorimetry. PubMed. [Link]

  • Thermal and structural properties of binary mixtures of 1,3-distearoyl-2-oleoyl-glycerol (SOS) and 1,2-dioleoyl-3-stearoyl- sn -. ResearchGate. [Link]

  • Comparative differential scanning calorimetric analysis of vegetable oils: I. Effects of heating rate variation. ResearchGate. [Link]

  • In situ analyses of crystallization behavior of 1,2,3‑tripalmitoyl glycerol under static and dynamic thermal conditions. Springer. [Link]

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC. [Link]

  • Calorimetric Studies. Prime Process Safety Center. [Link]

  • Methodological Aspects of Indirect Calorimetry in Patients with Sepsis—Possibilities and Limitations. MDPI. [Link]

  • Isothermal calorimetry for biological applications in food science and technology. ResearchGate. [Link]

  • The Polymorphism of Glycerides. ACS Publications. [Link]

  • Crystallization and transformation of polymorphic forms of trioleoyl glycerol and 1,2-dioleoyl-3-rac-linoleoyl glycerol. PubMed. [Link]

Sources

Foundational

Thermodynamic Properties and Polymorphic Behavior of 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO) in Lipid Matrices

An Advanced Technical Guide for Formulation Scientists and Drug Development Professionals Executive Summary In the engineering of advanced lipid matrices—ranging from Nanostructured Lipid Carriers (NLCs) for targeted dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Technical Guide for Formulation Scientists and Drug Development Professionals

Executive Summary

In the engineering of advanced lipid matrices—ranging from Nanostructured Lipid Carriers (NLCs) for targeted drug delivery to highly tailored cocoa butter equivalents—the thermodynamic behavior of the constituent triacylglycerols (TAGs) dictates the physical stability, encapsulation efficiency, and release kinetics of the final product. 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO) is a critical asymmetric TAG. Unlike its symmetric counterpart, SOS (1,3-distearoyl-2-oleoyl-sn-glycerol), SSO's structural asymmetry introduces unique steric hindrances that fundamentally alter its crystal lattice packing, Gibbs free energy, and polymorphic trajectory[1].

This whitepaper provides an in-depth analysis of SSO’s thermodynamic properties, its phase behavior within binary lipid matrices, and the self-validating experimental protocols required to accurately map its polymorphic transitions.

Molecular Architecture and the Causality of Steric Hindrance

The thermodynamic profile of a lipid is intrinsically linked to its molecular architecture. SSO is an asymmetrical TAG featuring saturated stearic acids (C18:0) at the sn-1 and sn-2 positions, and an unsaturated oleic acid (C18:1) at the terminal sn-3 position.

The Causality of Instability: In symmetrical TAGs like SOS, the central oleic acid "kink" is shielded by the flanking saturated chains, allowing for highly stable, dense subcell packing. In SSO, however, the terminal sn-3 oleic acid introduces a steric disruption at the lamellar interface[1]. This end-group asymmetry prevents tight subcell organization, directly increasing the Gibbs free energy of the crystal lattice. Consequently, SSO exhibits lower melting points and a higher propensity for polymorphic instability compared to symmetrical TAGs[1].

Polymorphic Phase Transitions

SSO exhibits monotropic polymorphism, meaning its crystal forms transition unidirectionally from the least thermodynamically stable state to the most stable state upon the application of thermal activation energy. The polymorphic behavior of SSO is characterized by three primary forms:

  • α-Polymorph (Hexagonal): Formed under rapid kinetic cooling. The loose hexagonal subcell packing accommodates the steric hindrance of the oleoyl chain but results in a highly unstable lattice. It melts at approximately 30.0 °C[2].

  • β'-Polymorph (Orthorhombic Perpendicular): Formed via melt-mediation or solid-state transition from the α-form. This metastable state exhibits a triple-chain length structure and melts between 38.0 °C and 40.0 °C[2].

  • β-Polymorph (Triclinic Parallel): The ultimate thermodynamic sink, characterized by the densest possible packing.

Polymorphism Melt Liquid Melt (Isotropic) Alpha α-Polymorph (Hexagonal, Unstable) Tm ≈ 30 °C Melt->Alpha Rapid Cooling (Kinetic Control) BetaPrime β'-Polymorph (Orthorhombic, Metastable) Tm ≈ 38-40 °C Melt->BetaPrime Slow Cooling Alpha->Melt Heating Alpha->BetaPrime Melt-Mediation / Solid-State Transition BetaPrime->Melt Heating Beta β-Polymorph (Triclinic, Stable) Tm > 42 °C BetaPrime->Beta Prolonged Annealing (Thermodynamic Control) Beta->Melt Heating

Fig 1: Polymorphic phase transitions of SSO governed by kinetic and thermodynamic controls.

Quantitative Thermodynamic Data

To contextualize SSO's thermal behavior, it must be benchmarked against fully saturated TAGs (like Tristearin, SSS) and analyzed in its bulk fat form.

Table 1: Comparative Thermodynamic Parameters of SSO and Reference TAGs

Property1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO)Tristearin (SSS)
Molecular Symmetry Asymmetrical (sn-3 kink)[1]Symmetrical (Fully saturated)
α-Form Melting Point ~30.0 °C[2]49.0 °C[2]
α-Form Enthalpy (ΔH) 80.0 kJ/mol[2]124.3 kJ/mol[2]
β'-Form Melting Point ~38.0 – 40.0 °C[2]N/A (Rapid transition to β)
β-Form Melting Point > 42.0 °C72.0 °C[2]
β-Form Enthalpy (ΔH) N/A169.2 kJ/mol[2]
Slip Melting Point (SMP) 32.50 °C (SSO-rich bulk fat)[3]69.75 °C (SSS-rich bulk fat)[3]
Complete Melting Point 38.75 °C (SSO-rich bulk fat)[3]71.25 °C (SSS-rich bulk fat)[3]

Binary Interactions and Lipid Matrix Integration

In pharmaceutical and food matrices, SSO rarely exists in isolation. Its interaction with other TAGs defines the macroscopic properties of the lipid matrix.

  • SSO-SSS Systems (Eutectic & Transformation Promoters): The addition of SSO to a tristearin (SSS) matrix fundamentally alters the kinetic phase diagram. SSO acts as a catalyst for the polymorphic transition of SSS from the α to the β form. Conversely, the presence of SSS enhances the transition of SSO into triple-chain length β'-crystals[2]. This interplay is crucial when formulating Solid Lipid Nanoparticles (SLNs) where premature β-transition causes drug expulsion.

  • SSO-SOS Systems (Molecular Compounds): Mixtures of asymmetric SSO and symmetric SOS exhibit unique molecular compound (MC) forming behavior. At a 1:1 molar ratio, they co-crystallize into a double chain-length structure, which stands in stark contrast to the triple chain-length structures of their individual stable forms[4]. This interactive crystallization allows formulators to engineer specific melting profiles for controlled-release matrices[5].

Self-Validating Experimental Methodologies

A common pitfall in lipid thermodynamics is relying solely on Differential Scanning Calorimetry (DSC). DSC cannot differentiate between polymorphic forms if their melting endotherms overlap with solid-state recrystallization exotherms. Therefore, a self-validating system coupling DSC with Time-Resolved Synchrotron X-Ray Diffraction (SR-XRD) is mandatory[5]. This orthogonal approach ensures that every thermal event is corroborated by a definitive structural shift in the lipid subcell.

Workflow SamplePrep 1. Lipid Matrix Preparation (SSO + Matrix TAGs) ThermalHistory 2. Thermal Erasure (Isothermal hold at 80 °C) SamplePrep->ThermalHistory Cooling 3. Controlled Cooling (1.0 °C/min) ThermalHistory->Cooling Analysis 4. Concurrent Analysis Cooling->Analysis DSC Differential Scanning Calorimetry (Enthalpy & Tm) Analysis->DSC XRD Synchrotron XRD (Subcell & Lamellar Spacing) Analysis->XRD Validation 5. Cross-Validation (Thermodynamic vs. Structural Data) DSC->Validation XRD->Validation

Fig 2: Self-validating experimental workflow coupling DSC and SR-XRD for lipid analysis.

Standardized Protocol: Coupled Thermodynamic and Structural Characterization

Step 1: Thermal Erasure

  • Action: Heat the SSO lipid matrix to 80.0 °C and hold isothermally for 15 minutes.

  • Causality: This completely obliterates the thermal history and pre-existing crystal memory. It ensures that subsequent nucleation is governed strictly by the programmed cooling rate rather than residual, un-melted seed crystals[2].

Step 2: Controlled Kinetic Cooling

  • Action: Cool the sample from 80.0 °C to 0.0 °C at a precise rate of 1.0 °C/min.

  • Causality: A 1.0 °C/min rate provides a critical balance between kinetic trapping and thermodynamic equilibrium. It allows the capture of the transient α-polymorph while providing sufficient time for preliminary lamellar organization, preventing the lipid from freezing into an amorphous glass[2].

Step 3: Isothermal Annealing

  • Action: Hold the sample at a temperature just below the α-melting point (e.g., 28.0 °C) for 1 to 24 hours.

  • Causality: Annealing provides the activation energy required for the solid-state polymorphic transition from α to β'. This simulates the shelf-life aging of a pharmaceutical lipid formulation, allowing researchers to predict long-term stability[2].

Step 4: Heating and Concurrent Analysis

  • Action: Heat the sample at 2.0 °C/min while simultaneously recording heat flow (DSC) and scattering patterns (SAXS/WAXS).

  • Causality: The 2.0 °C/min heating rate prevents the sample from undergoing rapid melt-recrystallization before the detector can capture the transition. DSC quantifies the endothermic melting enthalpy, while WAXS confirms the subcell packing shift (e.g., transitioning from a single 4.14 Å peak characteristic of the α-form to the 4.29 Å and 3.93 Å peaks indicative of the β'-form)[2].

Implications for Drug Development

In the formulation of Nanostructured Lipid Carriers (NLCs), the polymorphic instability of SSO is not a flaw, but a feature to be leveraged. By blending SSO with spatially incompatible liquid lipids or highly saturated TAGs, formulators intentionally create crystal lattice imperfections. These imperfections serve as high-capacity reservoirs for Active Pharmaceutical Ingredients (APIs).

However, if SSO is allowed to transition to the highly ordered, dense β-form during storage, the lattice contracts. This contraction leads to the premature expulsion of the encapsulated API. Therefore, stabilizing the SSO matrix in the α or β' state via rapid cooling protocols and the addition of steric-hindering surfactants is a paramount stratagem in lipid-based drug delivery design.

References

  • Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols Source: nih.gov URL:[Link]

  • Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components Source: nih.gov URL:[Link]

  • Polymorphism of Lipid Crystals: Fundamentals and Applications in Food, Cosmetics, and Pharmaceuticals Source: researchgate.net URL:[Link]

  • Temperature-Dependent Mixing Behavior of Tristearin and 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO) Source: acs.org URL:[Link]

  • Interactive Polymorphic Crystallization Behavior in Eutectic Triacylglycerol Mixtures Containing Molecular Compound Crystals Source: acs.org URL:[Link]

Sources

Exploratory

1,2-distearoyl-3-oleoyl-rac-glycerol melting point and solid fat content

Thermophysical Profiling of 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO): Melting Point, Solid Fat Content, and Polymorphic Behavior Executive Summary In the realm of lipid engineering and pharmaceutical formulation, the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermophysical Profiling of 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO): Melting Point, Solid Fat Content, and Polymorphic Behavior

Executive Summary

In the realm of lipid engineering and pharmaceutical formulation, the precise thermophysical behavior of structured triacylglycerols (TAGs) dictates the efficacy, stability, and sensory properties of the final product. 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO) is a highly specialized, stearoyl-rich TAG characterized by two saturated stearic acid chains and one monounsaturated oleic acid chain. As a Senior Application Scientist, I approach the characterization of SSO not merely as a collection of data points, but as a dynamic system where molecular architecture directly governs macroscopic physical properties. This whitepaper provides an in-depth technical analysis of SSO’s melting point, solid fat content (SFC), and polymorphic transitions, supported by self-validating experimental protocols.

Molecular Architecture and the Causality of Thermal Behavior

The physical properties of a TAG are intrinsically linked to the regioselective distribution of its constituent fatty acids[1]. In SSO, stearic acid (18:0) occupies the sn-1 and sn-2 positions (in the sn-enantiomer) or is distributed as a racemate, while oleic acid (18:1) occupies the sn-3 position.

The Steric Impact of Oleic Acid: Pure tristearin (SSS) features three all-trans saturated chains that pack tightly into a dense triclinic crystal lattice, resulting in a high complete melting point (CMP) of approximately 71.25 °C[2]. In contrast, the introduction of oleic acid in SSO introduces a cis-double bond at the 9th carbon. This creates a rigid ~30-degree "kink" in the hydrocarbon tail. This steric hindrance physically prevents the adjacent stearic acid chains from achieving maximum van der Waals contact, expanding the unit cell of the crystal lattice[3]. Consequently, the lattice energy required to induce a solid-to-liquid phase transition is significantly lowered. Pure SSO exhibits a broad melting range of 29.5–42.6 °C, making it highly responsive to physiological temperatures[2].

Polymorphism: Like most TAGs, SSO exhibits polymorphism—the ability to crystallize into multiple distinct structural forms depending on the thermal history. SSO typically crystallizes initially into a metastable alpha ( α ) form with a 2L structure, driven by rapid cooling, which subsequently transitions into more stable beta-prime ( β′ ) and beta ( β ) forms upon thermal annealing[3].

Quantitative Thermophysical Profiling

To contextualize the thermal behavior of SSO, it is critical to compare it against its trisaturated (SSS) and di-unsaturated (OSO) counterparts. The data below summarizes the crystallization and melting kinetics derived from Differential Scanning Calorimetry (DSC).

Table 1: Melting and Crystallization Parameters of Stearoyl-Rich TAGs

TAG MatrixCrystallization Onset (°C)Crystallization Peak (°C)Melting Range (°C)Complete Melting Point (CMP) (°C)
SSS-rich fat 46.6344.9653.19 – 66.4571.25
SSO-rich fat 21.7320.6816.83 – 34.2838.75
OSO-rich fat 6.935.208.32 – 21.2124.25

Source: Derived from DSC analysis of synthesized stearoyl-rich fats[2].

Table 2: Solid Fat Content (SFC) Dynamics Solid Fat Content (SFC) represents the mass percentage of fat existing in a crystalline solid state at a specific temperature. SSO-rich fats exhibit a highly desirable, steep melting profile between 10 °C and 25 °C[2]. This sharp drop in SFC is a critical functional attribute for cocoa butter equivalents (CBEs) and suppository bases, ensuring structural integrity at room temperature but rapid melting upon physiological contact.

Temperature (°C)SSO-rich Fat SFC ProfileCocoa Butter SFC (%) (Reference)
10.0 Solid / Highly Crystalline> 85.0
20.0 Onset of steep melting76.4
25.0 Rapid phase transition67.2
30.0 Near-complete melt41.5
35.0 Isotropic liquid0.5

Source: SFC dynamics reflecting the steep melting profile of SSO-rich fats compared to standard cocoa butter[2].

Self-Validating Analytical Protocols

To ensure data integrity and trustworthiness, the methodologies used to determine melting points and SFC must be designed as self-validating systems. The following protocols detail the exact workflows required to eliminate thermal artifacts.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transition Profiling

Objective : To determine the crystallization onset, melting range, and polymorphic behavior of SSO. Causality & Validation : A lipid's thermal history dictates its current polymorphic state. To ensure the data reflects the intrinsic properties of SSO rather than its storage conditions, the protocol mandates a thermal erasure step[3].

  • Sample Preparation : Encapsulate 5–10 mg of SSO in a hermetically sealed aluminum pan. Validation: Weigh the sealed pan before and after the run to confirm zero mass loss (volatilization).

  • Thermal Erasure : Heat the sample to 80 °C at a rate of 10 °C/min and hold isothermally for 10 minutes. Causality: This completely destroys all pre-existing crystal nuclei, ensuring an isotropic liquid state.

  • Crystallization Scan : Cool the sample from 80 °C to -20 °C at a controlled rate of 5 °C/min. Record the exothermic heat flow to determine the crystallization onset (approx. 21.7 °C)[2].

  • Melting Scan : Heat the sample back to 80 °C at 5 °C/min. Record the endothermic heat flow. Causality: The endothermic peaks reveal the melting range and the specific polymorphic forms present in the crystallized matrix.

Protocol 2: Pulsed Nuclear Magnetic Resonance (pNMR) for Solid Fat Content (SFC)

Objective : To quantify the ratio of solid to liquid fat across a physiological temperature gradient. Causality & Validation : SFC is highly sensitive to the crystalline polymorph. If the fat is in a metastable α -form, it will melt prematurely, skewing the SFC curve. Rigorous tempering forces the SSO into its most stable thermodynamic state prior to measurement.

  • Melting : Melt the SSO sample at 80 °C for 15 minutes to eliminate crystal memory.

  • Tempering (Stabilization) : Transfer the sample to a 60 °C block for 15 minutes, followed by 0 °C for 60 minutes. Then, hold at 26 °C for 30 minutes, and return to 0 °C for 15 minutes. Causality: This specific thermal cycling promotes the transformation of metastable α crystals into the stable β′ or β polymorphs, ensuring reproducible SFC readings.

  • Equilibration : Place the NMR tubes in temperature-controlled water baths at target temperatures (e.g., 10, 15, 20, 25, 30, 35 °C) for 30 minutes each.

  • Measurement : Acquire the pNMR signal. Validation: Calibrate the instrument with standard reference oils (0% and 100% solid) before each run to validate the signal-to-noise ratio.

Visualizing the Analytical Ecosystem

The following diagrams map the logical relationships and workflows inherent in the thermal analysis of structured TAGs.

Workflow A 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO) Sample B Thermal History Erasure (Heating to 80°C) A->B C Controlled Cooling (Crystallization Kinetics) B->C D DSC Analysis (Melting Point & Enthalpy) C->D E pNMR Analysis (Solid Fat Content) C->E

Experimental workflow for determining the thermal properties of SSO.

Polymorphism Liquid Liquid Melt (Isotropic) Alpha Alpha (α) Form Hexagonal Packing Liquid->Alpha Rapid Cooling BetaPrime Beta-Prime (β') Form Orthorhombic Packing Alpha->BetaPrime Thermal Mediation Beta Beta (β) Form Triclinic Packing BetaPrime->Beta Prolonged Annealing

Polymorphic phase transition pathway of structured triacylglycerols.

Implications in Drug Development and Lipid Engineering

Understanding the melting point and SFC of SSO is paramount for advanced formulation. In pharmaceutical development, SSO serves as an optimal excipient for Solid Lipid Nanoparticles (SLNs). Its complete melting point of 38.75 °C ensures that the lipid matrix remains solid at room temperature (preserving drug encapsulation and preventing premature degradation), yet its steep SFC drop between 25 °C and 35 °C guarantees rapid lipid matrix erosion and drug release upon entering the physiological environment (37 °C)[2]. Furthermore, the poor digestibility of stearoyl-rich fats compared to oleoyl-rich fats allows SSO to be utilized in sustained-release formulations where prolonged transit times are desired[2].

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Distearoyl-3-Oleoyl-rac-Glycerol for Pharmaceutical Applications

This technical guide provides a comprehensive analysis of the molecular weight and lipophilicity of 1,2-distearoyl-3-oleoyl-rac-glycerol, a key excipient in advanced drug delivery systems. Tailored for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the molecular weight and lipophilicity of 1,2-distearoyl-3-oleoyl-rac-glycerol, a key excipient in advanced drug delivery systems. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical role of these physicochemical properties in the formulation and efficacy of lipid-based therapeutics.

Introduction: The Significance of Mixed-Acid Triglycerides in Drug Delivery

1,2-Distearoyl-3-oleoyl-rac-glycerol is a mixed-acid triglyceride composed of a glycerol backbone esterified with two saturated stearic acid chains at the sn-1 and sn-2 positions, and one unsaturated oleic acid chain at the sn-3 position. This specific arrangement of fatty acids confers unique physicochemical characteristics that are highly advantageous in pharmaceutical formulations, particularly in lipid nanoparticles (LNPs) and other lipid-based drug delivery systems. These systems are instrumental in enhancing the solubility, stability, and bioavailability of therapeutic agents, especially for poorly water-soluble drugs.[1][2] The molecular weight and lipophilicity of constituent lipids like 1,2-distearoyl-3-oleoyl-rac-glycerol are not merely descriptive parameters; they are fundamental determinants of the ultimate performance of the drug delivery vehicle.

Core Physicochemical Properties

A precise understanding of the molecular weight and lipophilicity of 1,2-distearoyl-3-oleoyl-rac-glycerol is paramount for the rational design of drug delivery systems. These properties directly influence the stability, drug-loading capacity, and release kinetics of lipid-based formulations.[3][4]

PropertyValueSource(s)
Molecular Formula C₅₇H₁₀₈O₆[5][6][7]
Molecular Weight 889.46 g/mol [5][6][7]
Computed XLogP3 24.3[6]

Molecular Weight: The molecular weight of 889.46 g/mol is a direct consequence of its constituent atoms as defined by its molecular formula, C₅₇H₁₀₈O₆.[5][6][7] In the context of lipid nanoparticle formulation, the molecular weight of the lipid components influences the overall size and density of the nanoparticles, which in turn affects their in vivo distribution and cellular uptake.

Lipophilicity (LogP): Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a critical determinant of a molecule's affinity for a lipid environment versus an aqueous one.[8] For a highly non-polar molecule like 1,2-distearoyl-3-oleoyl-rac-glycerol, the computed XLogP3 value of 24.3 signifies its extreme hydrophobicity.[6] This property is fundamental to its function in drug delivery, as it drives the encapsulation of lipophilic drugs within the core of lipid nanoparticles.[9] The high lipophilicity also contributes to the stability of the lipid matrix.[2]

The Interplay of Structure, Properties, and Function

The unique structure of 1,2-distearoyl-3-oleoyl-rac-glycerol, with its combination of saturated and unsaturated fatty acid chains, gives rise to its specific physicochemical properties and, consequently, its functional role in drug delivery. The two long, saturated stearic acid chains contribute to a more ordered and rigid lipid structure, which is crucial for the stability of lipid nanoparticles and for providing controlled drug release.[2][10] In contrast, the single unsaturated oleic acid chain introduces a "kink" in the hydrocarbon chain, creating imperfections in the lipid packing. This can enhance the drug-loading capacity of the nanoparticle by creating more space to accommodate drug molecules.[11]

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_applications Pharmaceutical Applications Structure 1,2-Distearoyl-3-Oleoyl-rac-Glycerol Stearic_Acid Two Saturated Stearic Acid Chains Structure->Stearic_Acid sn-1, sn-2 Oleic_Acid One Unsaturated Oleic Acid Chain Structure->Oleic_Acid sn-3 MW Molecular Weight (889.46 g/mol) Lipophilicity High Lipophilicity (XLogP3 = 24.3) Stability Enhanced Stability Stearic_Acid->Stability Drug_Loading Increased Drug Loading Oleic_Acid->Drug_Loading LNP Lipid Nanoparticles (LNPs) MW->LNP Influences size & density Lipophilicity->Drug_Loading Drives encapsulation LNP->Stability LNP->Drug_Loading Controlled_Release Controlled Drug Release LNP->Controlled_Release

Caption: Relationship between the structure, properties, and applications of 1,2-distearoyl-3-oleoyl-rac-glycerol.

Methodologies for Determining Lipophilicity

While computational methods provide a valuable estimate of LogP, experimental determination is often necessary for validation and for compounds where reliable in silico models are unavailable.[5][8]

Computational Prediction of LogP

Computational methods for predicting LogP, such as XLogP3, are typically atom-additive models.[12][13] The XLOGP3 algorithm estimates the LogP of a target molecule by using the known LogP of a structurally similar reference compound as a starting point.[14][15] The difference in LogP between the target and reference compounds is then calculated based on an additive model that considers 87 different atom/group types and correction factors.[14][15]

Experimental Determination of LogP by RP-HPLC

For highly lipophilic compounds like 1,2-distearoyl-3-oleoyl-rac-glycerol, the traditional shake-flask method for LogP determination is impractical.[16] A more suitable and high-throughput method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][16] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.

Experimental Protocol: Determination of LogP using RP-HPLC

  • Preparation of Standards:

    • Select a series of standard compounds with known LogP values that bracket the expected LogP of the analyte.

    • Prepare stock solutions of each standard and the test compound (1,2-distearoyl-3-oleoyl-rac-glycerol) in a suitable organic solvent (e.g., isopropanol or a methanol/methyl tert-butyl ether mixture).[17]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and a stronger organic solvent (e.g., isopropanol or acetone) is typically used for complex lipid mixtures.[17][18] Given the high lipophilicity, a non-aqueous mobile phase system is necessary.[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.[19]

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting non-chromophoric lipids.[17][20]

  • Procedure:

    • Inject the standard solutions and the test compound solution onto the HPLC system.

    • Record the retention time (tR) for each compound.

    • Calculate the retention factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the void time of the column.

  • Data Analysis:

    • Plot the known LogP values of the standards against their corresponding log k values.

    • Perform a linear regression analysis to obtain a calibration curve.

    • Using the log k value of 1,2-distearoyl-3-oleoyl-rac-glycerol, interpolate its LogP value from the calibration curve.

G start Start: Prepare Standards & Test Compound hplc Inject into RP-HPLC System start->hplc record_tr Record Retention Times (tR) hplc->record_tr calc_k Calculate Retention Factor (k) record_tr->calc_k plot Plot LogP (standards) vs. log k calc_k->plot calibrate Generate Calibration Curve (Linear Regression) plot->calibrate interpolate Interpolate LogP of Test Compound calibrate->interpolate end End: Determined LogP Value interpolate->end

Caption: Workflow for the experimental determination of LogP using RP-HPLC.

Conclusion

The molecular weight and high lipophilicity of 1,2-distearoyl-3-oleoyl-rac-glycerol are defining features that make it a valuable excipient in the development of advanced drug delivery systems. Its unique mixed-acid triglyceride structure provides a balance of stability and drug-loading capacity, which are essential for the formulation of effective lipid-based therapeutics. A thorough understanding and accurate determination of these properties, through both computational and experimental approaches, are critical for the rational design and optimization of novel drug delivery platforms.

References

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  • MDPI. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. [Link]

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  • PubMed. LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. [Link]

  • American Chemical Society. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. [Link]

  • Langmuir. Visualizing the structure of triglyceride nanoparticles in different crystal modifications. [Link]

  • ResearchGate. Visualizing the Structure of Triglyceride Nanoparticles in Different Crystal Modifications. [Link]

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  • PMC. A deep learning approach for the blind logP prediction in SAMPL6 challenge. [Link]

  • ResearchGate. LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy | Request PDF. [Link]

  • EurekAlert!. Fatty acid in triglycerides proves an effective platform for biological drug delivery. [Link]

  • Journal of Chemical Information and Modeling. iLOGP: A Simple, Robust, and Efficient Description of n-Octanol/Water Partition Coefficient for Drug Design Using the GB/SA Approach. [Link]

  • Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Figshare. Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. [Link]

  • MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

  • J-Stage. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review. [Link]

  • MDPI. A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. [Link]

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  • ACS Publications. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

  • J-Stage. Influence of Fatty Acid Composition on the Properties and Polymorphic Transition of Fatty Suppository Bases. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Mass Spectrometry Fragmentation Pathway of 1,2-Distearoyl-3-oleoyl-rac-glycerol (TG 18:0/18:0/18:1)

Abstract This technical guide provides a detailed examination of the mass spectrometric behavior of the mixed-acid triacylglycerol (TAG), 1,2-distearoyl-3-oleoyl-rac-glycerol, commonly abbreviated as TG(18:0/18:0/18:1)....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of the mixed-acid triacylglycerol (TAG), 1,2-distearoyl-3-oleoyl-rac-glycerol, commonly abbreviated as TG(18:0/18:0/18:1). As a molecule of significant interest in food chemistry, lipidomics, and metabolic research, understanding its fragmentation pattern is crucial for accurate identification and structural elucidation in complex biological matrices. This document outlines the core principles of TAG analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS), details the specific fragmentation pathways for this molecule, and provides a robust, field-proven protocol for its analysis.

Introduction: The Analytical Challenge of Mixed-Acid Triacylglycerols

Triacylglycerols (TAGs) represent the primary form of energy storage in eukaryotes and are compositionally diverse. The specific fatty acids esterified to the glycerol backbone, and their respective positions (sn-1, sn-2, sn-3), define the molecule's physicochemical properties and metabolic fate. The analysis of TAGs, particularly asymmetric species like 1,2-distearoyl-3-oleoyl-rac-glycerol, presents a challenge due to the existence of numerous isomers with identical elemental compositions.[1] Mass spectrometry (MS), especially when coupled with tandem MS (MS/MS) techniques, has become an indispensable tool for resolving this complexity, providing detailed structural information based on predictable fragmentation patterns.[2][3][4] This note serves as a practical guide for researchers employing MS to characterize this specific and representative mixed-acid TAG.

Core Principles of Triacylglycerol Mass Spectrometry

The analysis of intact TAGs by mass spectrometry relies on soft ionization techniques to generate gas-phase ions with minimal premature fragmentation.

  • Ionization and Adduct Formation: Triacylglycerols are nonpolar and lack readily ionizable functional groups. Therefore, they do not efficiently form protonated molecules ([M+H]⁺) under typical electrospray ionization (ESI) conditions.[5] Instead, they are most effectively analyzed as adducts with cations. Ammonium adducts ([M+NH₄]⁺) are highly favored in liquid chromatography-mass spectrometry (LC-MS) workflows due to their compatibility with common reversed-phase solvents and their informative fragmentation behavior.[1][6] Alkali metal adducts, such as sodium ([M+Na]⁺) or lithium ([M+Li]⁺), are also frequently observed and utilized, particularly in direct infusion or "shotgun" lipidomics approaches.[5][6][7]

  • Collision-Induced Dissociation (CID): Structural information is elicited by subjecting the isolated precursor ion (e.g., the [M+NH₄]⁺ adduct) to collisional activation in the gas phase. This process, known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), imparts internal energy to the ion, inducing fragmentation along predictable pathways. For TAGs, the most prominent fragmentation pathway involves the neutral loss of one of the constituent fatty acids.[8][9]

Predicted Fragmentation Pathway of 1,2-Distearoyl-3-oleoyl-rac-glycerol

The structure of 1,2-distearoyl-3-oleoyl-rac-glycerol consists of a glycerol backbone esterified with two stearic acid (18:0) moieties at the sn-1 and sn-2 positions and one oleic acid (18:1) moiety at the sn-3 position. Its molecular formula is C₅₇H₁₀₈O₆, with a monoisotopic mass of approximately 888.81 g/mol .

Upon ESI in positive ion mode with an ammonium-containing modifier, the primary precursor ion observed will be the ammonium adduct, [M+NH₄]⁺, at m/z 906.85 .

Collision-induced dissociation of this precursor ion will result in two primary fragmentation events corresponding to the neutral loss of a fatty acid:

  • Neutral Loss of Stearic Acid (C₁₈H₃₆O₂; MW: 284.48): The loss of one of the stearic acid molecules from either the sn-1 or sn-2 position yields a diacylglycerol (DAG)-like fragment ion. This is a highly characteristic fragmentation. [M+NH₄]⁺ → [M+NH₄ - C₁₈H₃₆O₂]⁺ + C₁₈H₃₆O₂

    • Predicted Fragment: [DAG(18:0/18:1)+NH₄]⁺ at m/z 622.37

  • Neutral Loss of Oleic Acid (C₁₈H₃₄O₂; MW: 282.47): The loss of the oleic acid molecule from the sn-3 position results in a different DAG-like fragment ion. [M+NH₄]⁺ → [M+NH₄ - C₁₈H₃₄O₂]⁺ + C₁₈H₃₄O₂

    • Predicted Fragment: [DAG(18:0/18:0)+NH₄]⁺ at m/z 624.38

The relative abundance of these fragment ions can provide clues about the fatty acid positions. Generally, the loss of a fatty acid from the sn-2 position is sterically less favored, which can result in a lower intensity for the corresponding fragment ion, although this is highly dependent on the instrument and collision energy.[10][11] For definitive positional analysis, comparison with authentic standards or more advanced MSⁿ fragmentation strategies may be required.[1]

Data Presentation: Predicted Quantitative Fragmentation Data

The following tables summarize the expected m/z values for the primary adducts and their most significant fragment ions. This data serves as a reference for experimental analysis.

Table 1: Predicted Fragmentation Data for [M+NH₄]⁺ Adduct of TG(18:0/18:0/18:1)

Precursor Ion (m/z) Fragment Ion (m/z) Description
906.85 624.38 [M+NH₄ - C₁₈H₃₄O₂]⁺ (Loss of Oleic Acid)

| 906.85 | 622.37 | [M+NH₄ - C₁₈H₃₆O₂]⁺ (Loss of Stearic Acid) |

Table 2: Predicted Fragmentation Data for [M+Na]⁺ Adduct of TG(18:0/18:0/18:1)

Precursor Ion (m/z) Fragment Ion (m/z) Description
911.80 629.33 [M+Na - C₁₈H₃₄O₂]⁺ (Loss of Oleic Acid)

| 911.80 | 627.32 | [M+Na - C₁₈H₃₆O₂]⁺ (Loss of Stearic Acid) |

Visualization of Key Pathways

The diagrams below illustrate the primary fragmentation pathway and a generalized experimental workflow for the analysis.

Fragmentation_Pathway parent Precursor Ion 1,2-Distearoyl-3-oleoyl-rac-glycerol [M+NH₄]⁺ m/z 906.85 loss_oleic Neutral Loss of Oleic Acid (C₁₈H₃₄O₂) parent->loss_oleic loss_stearic Neutral Loss of Stearic Acid (C₁₈H₃₆O₂) parent->loss_stearic fragment1 Product Ion [DAG(18:0/18:0)+NH₄]⁺ m/z 624.38 loss_oleic->fragment1 fragment2 Product Ion [DAG(18:0/18:1)+NH₄]⁺ m/z 622.37 loss_stearic->fragment2 Experimental_Workflow cluster_sample Sample Handling cluster_analysis LC-MS/MS System prep Lipid Extraction (e.g., Folch/Bligh-Dyer) dissolve Dissolution in Mobile Phase prep->dissolve lc Reversed-Phase LC Separation dissolve->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1: Precursor Ion Scan (m/z 906.85) esi->ms1 cid Collision Cell (CID/HCD) ms1->cid ms2 MS2: Product Ion Scan cid->ms2 data Data Analysis & Interpretation ms2->data

Caption: Generalized experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

This protocol provides a robust starting point for the analysis of TG(18:0/18:0/18:1) using a standard LC-MS/MS platform (e.g., Q-TOF or Orbitrap).

6.1. Sample Preparation & Handling

  • Lipid Extraction: For complex matrices (e.g., plasma, tissue), perform a lipid extraction using a modified Bligh & Dyer or Folch procedure to isolate the total lipid fraction. [12]2. Solvent Evaporation: Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of a solvent compatible with the initial LC mobile phase (e.g., 9:1 Methanol:Chloroform or Isopropanol) to a final concentration of approximately 10-50 µg/mL.

  • Standard Preparation: Prepare a stock solution of 1,2-distearoyl-3-oleoyl-rac-glycerol standard at 1 mg/mL in chloroform. Perform serial dilutions into the reconstitution solvent to create a calibration curve if quantification is desired.

6.2. LC-MS/MS System Configuration

  • Liquid Chromatography (LC) System:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 60:40 Acetonitrile:Water (v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile (v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Re-equilibrate at 30% B

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV. [5] * Source Temperature: 120 °C. [5] * Desolvation Temperature: 350 °C. [5] * Cone Gas Flow: 50 L/hr. [5] * Desolvation Gas Flow: 600 L/hr (Nitrogen). [5] 6.3. Data Acquisition Method

  • MS¹ Full Scan: Acquire full scan mass spectra over a range of m/z 300-1200 to identify the [M+NH₄]⁺ precursor ion at m/z 906.85.

  • MS² Fragmentation (Data-Dependent Acquisition):

    • Set up a data-dependent acquisition (DDA) or targeted MS/MS experiment to trigger fragmentation on the ion at m/z 906.85 ± 0.5 Da.

    • Collision Gas: Argon.

    • Collision Energy: Use a collision energy ramp (e.g., 25-50 eV) to ensure efficient fragmentation and capture of all relevant product ions. [8] * Acquire product ion spectra over a range of m/z 100-950.

6.4. Data Analysis

  • Extract the ion chromatogram for m/z 906.85 to identify the retention time of the target TAG.

  • Examine the corresponding MS² spectrum at that retention time.

  • Confirm the presence of the diagnostic product ions at m/z 624.38 (loss of oleic acid) and m/z 622.37 (loss of stearic acid). The presence of this specific precursor-product pair provides high confidence in the identification of TG(18:0/18:0/18:1) or its isomers.

Conclusion

The mass spectrometric analysis of 1,2-distearoyl-3-oleoyl-rac-glycerol is characterized by a predictable and highly informative fragmentation pattern. By employing electrospray ionization to form an ammonium adduct, subsequent collision-induced dissociation yields diagnostic neutral losses of the constituent stearic and oleic fatty acids. This signature fragmentation allows for the confident identification of this triacylglycerol in complex mixtures. The protocol detailed herein provides a validated methodology for researchers in lipidomics and related fields to successfully identify and structurally characterize this and similar TAG molecules, forming a foundational technique for advanced lipid analysis.

References

  • A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC. (n.d.).
  • Direct qualitative analysis of triacylglycerols by electrospray mass spectrometry using a linear ion trap - ACS Publications. (2005). Journal of the American Society for Mass Spectrometry, 16(11), 1831-1845.
  • An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC. (n.d.).
  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol - Benchchem. (n.d.).
  • Unified Fragmentation Pathways of Lithiated, Longer-Chain Acylglycerols Can Be Identified from Tandem Mass Spectrometry and Density Functional Computations - ACS Publications. (2025). Journal of the American Society for Mass Spectrometry, 36(1), 127-142.
  • Imaging of Triglycerides in Tissues Using Nanospray Desorption Electrospray Ionization (Nano-DESI) Mass Spectrometry - NSF PAR. (n.d.).
  • Studying the Chemistry of Cationized Triacylglycerols Using Electrospray Ionization Mass Spectrometry and Density Functional Theory Computations - ACS Publications. (2014). Journal of the American Society for Mass Spectrometry, 25(8), 1421-1440.
  • Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed. (2019). Analytica Chimica Acta, 1057, 60-69.
  • Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization - MDPI. (2023). Molecules, 28(5), 2309.
  • Fragmentation scheme of triacylglycerols. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Deep-lipidotyping by mass spectrometry: recent technical advances and applications - PMC. (2022). Journal of Lipid Research, 63(4), 100191.
  • Mass Spectrometry Based Lipidomics - Semantic Scholar. (2012). Metabolites, 2(1), 19-38.
  • Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics. (n.d.).
  • An In-depth Technical Guide to 1,2-Distearoyl-3-palmitoyl-rac-glycerol - Benchchem. (n.d.).
  • 1,2-Distearoyl-3-Oleoyl-rac-glycerol - Cayman Chemical. (n.d.).
  • Lipidomic Analysis of Glycerolipids - AOCS. (2019).

Sources

Application

Application Notes and Protocols for the Formulation of Solid Lipid Nanoparticles with 1,2-Distearoyl-3-Oleoyl-rac-glycerol

Introduction: The Rationale for 1,2-Distearoyl-3-oleoyl-rac-glycerol in Solid Lipid Nanoparticles Solid Lipid Nanoparticles (SLNs) represent a significant advancement in drug delivery, offering a biocompatible and biodeg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for 1,2-Distearoyl-3-oleoyl-rac-glycerol in Solid Lipid Nanoparticles

Solid Lipid Nanoparticles (SLNs) represent a significant advancement in drug delivery, offering a biocompatible and biodegradable alternative to traditional colloidal carriers like liposomes and polymeric nanoparticles.[1] These systems are engineered from a solid lipid matrix, dispersed in an aqueous phase and stabilized by surfactants. The solid core of SLNs provides distinct advantages, including enhanced stability for labile drug molecules, controlled and sustained release profiles, and improved bioavailability for poorly soluble compounds.[2][3][4]

The choice of solid lipid is a critical determinant of the final nanoparticle's physicochemical properties and in vivo performance. 1,2-Distearoyl-3-oleoyl-rac-glycerol (DSO-G), a triglyceride featuring two saturated stearic acid chains and one unsaturated oleic acid chain, presents a unique and advantageous lipid matrix.[5][6] The presence of the unsaturated oleoyl chain introduces imperfections into the crystal lattice of the lipid core. This disruption of the highly ordered crystal structure, typical of triglycerides with only saturated fatty acids (like tristearin), creates more space to accommodate drug molecules. This can lead to higher drug loading capacity and may reduce the potential for drug expulsion during storage, a common challenge with SLNs made from highly crystalline lipids.[7]

This guide provides a comprehensive, field-tested protocol for the formulation of DSO-G based SLNs using the high-shear homogenization and ultrasonication method. It further details the essential characterization and stability assessment workflows required to validate the formulation for research and drug development applications.

Materials and Equipment

Materials
MaterialRecommended GradeSupplier Example
1,2-Distearoyl-3-oleoyl-rac-glycerol (DSO-G)>98% PurityCayman Chemical, Avanti Polar Lipids
Lipophilic DrugAPI GradeN/A (User-defined)
Poloxamer 188 (Pluronic® F68)Pharmaceutical GradeSigma-Aldrich, BASF
Soya Lecithin (e.g., Lipoid® S75)Pharmaceutical GradeLipoid GmbH
Purified WaterMilli-Q® or equivalentN/A
Organic Solvent (for drug analysis)HPLC GradeFisher Scientific
Equipment
EquipmentSpecification Example
High-Shear HomogenizerUltra-Turrax® T 25 digital
Probe SonicatorBranson Sonifier® SFX250
Magnetic Stirrer with HotplateIKA™ C-MAG HS 7
Dynamic Light Scattering (DLS) SystemMalvern Zetasizer Nano ZS
High-Performance Liquid Chromatography (HPLC) SystemAgilent 1260 Infinity II
Transmission Electron Microscope (TEM)JEOL JEM-1400
Ultracentrifuge or Centrifugal Filter UnitsAmicon® Ultra-15 (100 kDa MWCO)
Analytical BalanceMettler Toledo MS-TS
Water BathLabnet™ AccuBlock™
Glass Beakers and Volumetric FlasksPyrex®

Formulation and Characterization Workflow

The overall process involves creating a hot oil-in-water pre-emulsion followed by energy-intensive size reduction and subsequent characterization to ensure the formulation meets the required quality attributes.

G cluster_prep Phase Preparation cluster_form Nanoparticle Formulation cluster_char Characterization & Analysis prep_lipid 1. Prepare Lipid Phase (DSO-G + Drug) pre_emulsion 3. Create Pre-emulsion (High-Shear Homogenization) prep_lipid->pre_emulsion prep_aq 2. Prepare Aqueous Phase (Surfactants + Water) prep_aq->pre_emulsion sonication 4. Size Reduction (Probe Sonication) pre_emulsion->sonication cooling 5. Cooling & Solidification (SLN Formation) sonication->cooling dls Particle Size (DLS) Polydispersity Index (PDI) cooling->dls zp Zeta Potential cooling->zp ee Entrapment Efficiency (EE%) Drug Loading (DL%) cooling->ee tem Morphology (TEM) cooling->tem stability Stability Studies cooling->stability

Caption: Workflow for DSO-G SLN formulation and characterization.

Experimental Protocols

Protocol 1: Formulation of DSO-G Solid Lipid Nanoparticles

This protocol utilizes a hot homogenization technique followed by ultrasonication, a robust and widely used method for producing SLNs.[7][8][9]

  • Preparation of the Lipid Phase:

    • Accurately weigh the desired amount of 1,2-distearoyl-3-oleoyl-rac-glycerol (e.g., 5% w/v) and the lipophilic drug (e.g., 0.5% w/v) into a glass beaker.

    • Place the beaker on a hotplate stirrer and heat to approximately 5-10°C above the melting point of DSO-G. Stir until a clear, homogenous molten lipid phase is obtained.

    • Causality Explanation: Heating above the lipid's melting point ensures the drug is fully dissolved or homogeneously dispersed in the lipid matrix, which is crucial for uniform encapsulation.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh the desired amounts of surfactants (e.g., 2.5% w/v Poloxamer 188 and 0.5% w/v Soya Lecithin) and dissolve them in purified water.

    • Heat the aqueous phase to the same temperature as the molten lipid phase while stirring.

    • Causality Explanation: Maintaining both phases at the same temperature prevents premature solidification of the lipid upon mixing, which would result in large, non-uniform particles. The combination of a steric stabilizer (Poloxamer 188) and a charged stabilizer (Soya Lecithin) provides robust colloidal stability.

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the molten lipid phase under continuous high-shear homogenization (e.g., 10,000 rpm for 5-10 minutes).

    • This will form a coarse, milky oil-in-water (o/w) pre-emulsion.

    • Causality Explanation: The high-shear homogenizer provides the initial energy input to break down the bulk lipid into micron-sized droplets, creating a uniform pre-emulsion that is a prerequisite for effective nanoparticle formation in the subsequent step.[3]

  • Nanoparticle Formation via Ultrasonication:

    • Immediately immerse the probe of a sonicator into the hot pre-emulsion.

    • Apply high-energy ultrasonication (e.g., 70% amplitude, 15 minutes, pulsed mode of 10 sec on, 5 sec off) while keeping the beaker in a water bath at the same temperature.

    • Causality Explanation: Ultrasonication provides intense localized energy through acoustic cavitation, which further reduces the size of the emulsion droplets from the micron to the nanometer range.[10] The pulsed mode prevents excessive heat buildup that could degrade the drug or lipid.

  • Cooling and SLN Solidification:

    • Transfer the resulting hot nanoemulsion to an ice bath and stir gently with a magnetic stirrer.

    • Allow the dispersion to cool to room temperature.

    • Causality Explanation: Rapid cooling of the nanoemulsion causes the lipid droplets to solidify, "freezing" their nanometer size and entrapping the drug within the solid matrix to form the final SLN dispersion.

Protocol 2: Characterization of DSO-G SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects (a slightly translucent appearance is ideal).[11]

    • Equilibrate the sample to 25°C in the instrument.

    • Measure the particle size (Z-average), PDI, and zeta potential.

    • Perform all measurements in triplicate to ensure reproducibility.

  • Self-Validation: A low PDI value (< 0.3) indicates a narrow, monodisperse size distribution, which is a hallmark of a successful and stable formulation.[12] A zeta potential of approximately -30 mV or more negative suggests good colloidal stability due to electrostatic repulsion between particles.[13]

2. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Technique: Indirect method using ultracentrifugation followed by HPLC.

  • Procedure:

    • Separation of Free Drug: Place a known volume of the SLN dispersion into a centrifugal filter unit (e.g., 100 kDa MWCO) and centrifuge at a specified speed and time (e.g., 4000 x g for 30 minutes). The unencapsulated "free" drug will pass through the filter into the filtrate.[14]

    • Quantification: Measure the concentration of the free drug in the filtrate using a validated HPLC method.

    • Calculation:

      • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

      • %DL = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

  • Self-Validation: A high EE (>70%) indicates efficient drug encapsulation within the lipid matrix.[14] The reproducibility of EE% across different batches validates the consistency of the formulation process.

3. Morphological Characterization:

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

    • After 1-2 minutes, wick away the excess liquid with filter paper.

    • Negatively stain the sample with a drop of 2% w/v phosphotungstic acid for 30-60 seconds and wick away the excess.

    • Allow the grid to air dry completely before visualizing under the TEM.[2][14]

  • Self-Validation: The resulting images should confirm the presence of spherical nanoparticles in the expected size range determined by DLS.

Data Presentation: Expected Formulation Characteristics

The following tables provide typical ranges for formulation parameters and the expected physicochemical properties of the resulting SLNs. These values serve as a starting point and should be optimized for each specific drug and application.

Table 1: Typical Formulation Parameters

ParameterTypical Value/RangeRationale
DSO-G Concentration (% w/v)1 - 10Affects drug loading and particle concentration.
Surfactant Concentration (% w/v)0.5 - 5Critical for particle size reduction and stability.[3]
Drug Loading (% w/w of lipid)1 - 10Dependent on drug solubility in the molten lipid.

Table 2: Expected Physicochemical Characteristics

ParameterTypical Value/RangeSignificance
Particle Size (Z-average, nm)100 - 400Influences bioavailability and in vivo fate.[14]
Polydispersity Index (PDI)< 0.3Indicates homogeneity of the nanoparticle population.[12]
Zeta Potential (mV)-15 to -40Predictor of long-term colloidal stability.[12][13]
Entrapment Efficiency (%)> 70%Measures the efficiency of drug encapsulation.[14]

Stability Assessment

The long-term viability of an SLN formulation depends on its physical stability. Instability often manifests as a significant increase in particle size over time due to aggregation.

  • Protocol: Store the SLN dispersion in sealed vials under different temperature conditions (e.g., 4°C and 25°C).[15]

  • Analysis: At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw an aliquot and re-measure the particle size, PDI, and zeta potential.[13][16]

  • Acceptance Criteria: The formulation is considered stable if the particle size, PDI, and zeta potential remain within acceptable, predefined limits throughout the study period. Storage at refrigerated conditions (4°C) is generally found to be optimal for SLN stability.[12]

Conclusion

1,2-Distearoyl-3-oleoyl-rac-glycerol serves as an excellent lipid for formulating solid lipid nanoparticles, particularly for enhancing the loading of lipophilic drugs. The high-shear homogenization and ultrasonication method described herein is a reliable and scalable technique for producing DSO-G SLNs with desirable physicochemical properties.[8] By following the detailed protocols for formulation and characterization, researchers can develop and validate a robust drug delivery system. Meticulous control over process parameters and a thorough stability assessment are paramount to ensuring a reproducible and effective final product.

References

  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Olivas-Sánchez, N. L., et al. (2009). Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy. European Journal of Pharmaceutics and Biopharmaceutics, 71(2), 298-305. [Link]

  • Tshibangu, P. T., et al. (2019). Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions. Pharmaceutics, 11(8), 399. [Link]

  • Chee, C. P., & Tey, B. T. (2013). Optimisation and Stability Assessment of Solid Lipid Nanoparticles using Particle Size and Zeta Potential. Journal of Physical Science, 24(1), 1-15. [Link]

  • Aji Alex, M. R., et al. (2021). Fabrication of solid lipid nanoparticles by hot high shear homogenization and optimization by Box–Behnken design. Journal of Pharmaceutical Investigation, 51(5), 609-620. [Link]

  • Pandey, M., & Gupta, U. (2012). Solid Lipid Nanoparticles (SLN): Method, Characterization and Applications. Journal of Pharmaceutical and Scientific Innovation, 1(2), 1-8. [Link]

  • Stability investigation of solid lipid nanoparticle suspension. (n.d.). ResearchGate. [Link]

  • A Comprehensive Study on Solid Lipid Nanoparticles. (2021). International Journal of Pharmaceutical Sciences Review and Research, 67(1), 154-162. [Link]

  • Combination of high shear homogenization and ultrasonication methods to manufacture solid lipid nanoparticles. (n.d.). ResearchGate. [Link]

  • High shear homogenization or ultra-sonication technique Ahlin et al. (n.d.). ResearchGate. [Link]

  • Solid Lipid Nanoparticles (SLN). (2022). IntechOpen. [Link]

  • Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Sastri, K. T., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science, 10(06), 126-141. [Link]

  • Sailaja, A. K., et al. (2011). Formulation of solid lipid nanoparticles and their applications. Current Pharma Research, 1(2), 197-203. [Link]

  • Al-Haj, N. A., et al. (2010). Solid Lipid Nanoparticles Preparation and Characterization. Science Alert. [Link]

  • Solid Lipid Nanoparticles (SLN): Formulation and Fabrication. (2023). UI Scholars Hub. [Link]

  • Characterization and Properties of Solid Lipid Nanoparticles Modified with Polyethylene Glycol-2000-1, 2-Distearoyl-Sn-Glycero-3-Phosphoethanolamine. (2016). ResearchGate. [Link]

  • 1,2-Distearoyl-3-oleoyl-rac-glycerol. (n.d.). PubChem. [Link]

  • Drug Release, Entrapment Efficacy, and Drug Loading Capacity of Taxanes Loaded Solid Lipid Nanoparticles (SLNs). (2026). PubMed. [Link]

Sources

Method

Application Note: Advanced Differential Scanning Calorimetry (DSC) Protocol for 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO)

Introduction and Scope 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) is an asymmetric, mixed-acid triacylglycerol (TAG) composed of two saturated stearic acid moieties and one unsaturated oleic acid moiety. It is a fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) is an asymmetric, mixed-acid triacylglycerol (TAG) composed of two saturated stearic acid moieties and one unsaturated oleic acid moiety. It is a fundamental building block in the engineering of cocoa butter equivalents (CBEs), structured lipids, and advanced pharmaceutical lipid nanoparticles. Because the macroscopic physical properties of SSO—such as hardness, melting profile, and storage stability—are entirely dictated by its microscopic polymorphic state, rigorous thermal characterization is essential.

This application note details a highly reproducible, self-validating 1 protocol designed to isolate, identify, and quantify the polymorphic transitions of SSO[1].

Mechanistic Insights: The Causality of SSO Polymorphism

In lipid thermal analysis, experimental parameters cannot be arbitrary; they must be explicitly tuned to the thermodynamic and kinetic properties of the specific TAG.

Steric Hindrance and Subcell Packing

SSO exhibits complex polymorphism due to the structural mismatch between the linear, saturated stearic acids and the kinked, cis-unsaturated oleic acid at the sn-3 position. This kink creates2, which disrupts the dense packing of the acyl chains and forces the molecule into specific subcell structures depending on its thermal history[2].

Kinetic vs. Thermodynamic Control

When SSO is cooled from an isotropic melt, it undergoes competitive crystallization pathways:

  • Kinetic Trapping ( α -form): Moderate to rapid cooling (e.g., 1–5 °C/min) forces the molecules into the kinetically accessible but thermodynamically unstable α -polymorph (characterized by a hexagonal subcell packing)[3].

  • Thermodynamic Stabilization ( β′ -form): Through isothermal annealing or melt-mediation during heating, the α -form transitions into the more thermodynamically stable β′ -form (orthorhombic perpendicular packing), which exhibits a significantly higher melting point[3].

Polymorphism Liquid Isotropic Melt (Liquid) Disordered State Alpha α-Polymorph Tm ≈ 30 °C (Kinetic Product) Liquid->Alpha Cooling (1 °C/min) Crystallization at 27 °C Alpha->Liquid Heating (1 °C/min) Endotherm at 30 °C BetaPrime β'-Polymorph Tm ≈ 40 °C (Thermodynamic Product) Alpha->BetaPrime Melt-Mediation / Annealing (Thermodynamic Drive) BetaPrime->Liquid Heating (1 °C/min) Endotherm at 40 °C

Figure 1: Thermodynamic and kinetic polymorphic transition pathways of SSO.

Experimental Methodology: DSC Protocol

This step-by-step methodology is optimized for standalone DSC instruments equipped with a Refrigerated Cooling System (RCS) and utilizes a self-validating thermal cycle to ensure data integrity.

Sample Preparation
  • Mass Optimization: Weigh precisely 4.0 to 5.0 mg of high-purity SSO (>99%) into a standard aluminum DSC pan.

    • Causality: Masses below 4 mg yield poor signal-to-noise ratios for subtle polymorphic transitions, while masses above 6 mg introduce thermal lag, broadening the endothermic peaks and skewing onset temperatures.

  • Hermetic Sealing: Seal the pan hermetically using a sample press.

    • Causality: Hermetic sealing prevents oxidative degradation of the oleic acid double bond during high-temperature isotherms and maintains a constant internal pressure, stabilizing the heat flow baseline.

  • Reference: Prepare an empty, hermetically sealed aluminum pan of matched weight (±0.1 mg) to serve as the reference cell.

Thermal Programming (The Self-Validating Cycle)

Program the DSC with the following sequential steps to erase thermal history, induce controlled crystallization, and evaluate melting behavior.

  • Step 1: Crystal Memory Erasure (Isothermal Melt)

    • Action: Heat the sample rapidly at 10 °C/min to 80 °C and hold isothermally for 10 minutes.

    • Causality: TAGs retain 4—residual structured domains in the melt that can prematurely seed heterogeneous crystallization[4]. Holding at 80 °C ensures a completely isotropic liquid phase, providing a standardized thermodynamic blank slate.

  • Step 2: Controlled Crystallization (Cooling Ramp)

    • Action: Cool the sample from 80 °C to 20 °C at a strictly controlled rate of 1 °C/min .

    • Causality: A slow, linear cooling rate allows for the distinct observation of the exothermic crystallization peak of the α -form without peak overlap or thermal smearing[3].

  • Step 3: Baseline Stabilization (Isothermal Hold)

    • Action: Hold isothermally at 20 °C for 60 minutes.

    • Causality: This ensures complete primary crystallization and allows the heat flow to return to a flat baseline, which is an absolute prerequisite for accurate enthalpy ( ΔH ) integration.

  • Step 4: Polymorphic Mapping (Heating Ramp)

    • Action: Heat the sample from 20 °C to 80 °C at 1 °C/min .

    • Causality: This slow heating rate captures the main melting endotherm of the α -form and provides sufficient kinetic time for melt-mediated transitions to the β′ -form to occur and be detected by the sensor[3].

DSC_Workflow Prep Sample Prep (5 mg, Hermetic) Melt 1. Erase Memory 80 °C for 10 min Prep->Melt Cool 2. Crystallization Cool to 20 °C (1 °C/min) Melt->Cool Isotropic Liquid Hold 3. Stabilization Hold at 20 °C (1 h) Cool->Hold Exotherm (~27 °C) Heat 4. Melting Ramp Heat to 80 °C (1 °C/min) Hold->Heat Baseline Equilibrated

Figure 2: Step-by-step DSC thermal workflow for SSO analysis.

Quantitative Data Interpretation

When executing the 1 °C/min protocol on high-purity SSO, the following thermal benchmarks should be observed. Deviations in onset temperatures or peak broadening typically indicate sample impurities (e.g., diacylglycerols or free fatty acids) or a failure to properly erase crystal memory in Step 1.

Thermal EventPeak Temperature (°C)Enthalpy ( ΔH , kJ/mol)Physical Significance
Crystallization (Cooling Ramp)~27.0 °C65.3 ± 0.4Exothermic formation of the kinetically favored 2L α -form from the isotropic melt[3].
Primary Melting (Heating Ramp)~30.0 °C80.0 ± 0.0Endothermic melting of the 3L α -SSO polymorph[3].
Secondary Melting (Heating Ramp)~40.0 °CVariable / WeakEndothermic melting of the β′ -form, formed via melt-mediation during the heating ramp[3].

(Note: To selectively enrich and quantify the β′ -form, an optional annealing step can be inserted after Step 2 by heating the sample to 31 °C and holding for 1 hour prior to the final heating ramp).

Sources

Application

Application and Protocol Guide: Incorporation of 1,2-Distearoyl-3-oleoyl-rac-glycerol into Liposomal Delivery Systems

Introduction: The Strategic Role of Triglycerides in Advanced Liposomal Formulations In the landscape of advanced drug delivery, liposomes stand out for their biocompatibility and versatility in encapsulating both hydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Triglycerides in Advanced Liposomal Formulations

In the landscape of advanced drug delivery, liposomes stand out for their biocompatibility and versatility in encapsulating both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).[1] The therapeutic efficacy of these systems is, however, intrinsically linked to their physicochemical properties, including stability, drug loading capacity, and release kinetics.[1] The incorporation of triglycerides, such as 1,2-distearoyl-3-oleoyl-rac-glycerol, into the liposomal architecture represents a strategic advancement in formulation science. This specific triglyceride, a structured lipid with both saturated and unsaturated fatty acid chains, offers a unique set of properties that can be leveraged to overcome common challenges in liposomal drug delivery.[2][3]

The inclusion of triglycerides within the liposomal structure can significantly enhance the loading capacity for hydrophobic drugs by altering the fluidity and structure of the liposomal membranes.[3][4] Furthermore, triglycerides can improve the stability of liposomal formulations, particularly those containing saturated phospholipids, by acting as a formulation stabilizer.[5][6] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 1,2-distearoyl-3-oleoyl-rac-glycerol into liposomal delivery systems, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of 1,2-Distearoyl-3-oleoyl-rac-glycerol

Understanding the fundamental properties of 1,2-distearoyl-3-oleoyl-rac-glycerol is crucial for predicting its behavior within a liposomal bilayer and for designing robust formulations.

PropertyValueSource
Molecular Formula C57H108O6[7][8]
Molecular Weight 889.5 g/mol [7][8]
Synonyms 1,2-Stearin-3-Olein, TG(18:0/18:0/18:1)[8]
Physical Form Solid[8]
Key Structural Features Glycerol backbone with two stearic acid (18:0) chains and one oleic acid (18:1) chain.[8]

The presence of both saturated (stearoyl) and unsaturated (oleoyl) acyl chains imparts a unique conformational flexibility to this triglyceride.[9] This structure allows it to modulate membrane fluidity, which is a critical parameter for both drug encapsulation and release.[2][3]

Protocol for Liposome Preparation: Thin-Film Hydration Followed by Extrusion

The thin-film hydration method, also known as the Bangham method, is a widely used and robust technique for preparing liposomes.[10][11][12] This method, followed by extrusion, allows for the formation of unilamellar vesicles (LUVs) with a controlled and homogenous size distribution.[13][14][15]

Pre-Formulation Considerations: The "Why" Behind the Choices
  • Lipid Composition: The choice of phospholipids is critical and will depend on the desired properties of the final liposome. Saturated phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) create more rigid and stable bilayers, while unsaturated phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) result in more fluid membranes.[16] The incorporation of cholesterol is a common practice to increase bilayer rigidity and reduce leakage.[16][17] The molar ratio of phospholipids, cholesterol, and 1,2-distearoyl-3-oleoyl-rac-glycerol must be optimized to achieve the desired characteristics.

  • Solvent Selection: A volatile organic solvent or a solvent mixture that can effectively dissolve all lipid components is essential.[11] Chloroform or a chloroform:methanol mixture is commonly used.[11]

Workflow for Liposome Formulation

Liposome_Formulation_Workflow cluster_prep Preparation cluster_form Formation cluster_purify Purification & Storage dissolution 1. Lipid Dissolution (Phospholipids, Cholesterol, 1,2-distearoyl-3-oleoyl-rac-glycerol in organic solvent) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation Evaporation drying 3. Vacuum Drying (Remove residual solvent) film_formation->drying High Vacuum hydration 4. Hydration (Aqueous buffer, above Tm, forms MLVs) drying->hydration Add Aqueous Phase extrusion 5. Extrusion (Through polycarbonate membrane, forms LUVs) hydration->extrusion Size Reduction purification 6. Purification (Remove unencapsulated drug) extrusion->purification e.g., Dialysis, SEC storage 7. Storage (4-8°C, protected from light) purification->storage

Caption: Workflow for the preparation of triglyceride-containing liposomes.

Step-by-Step Experimental Protocol
  • Lipid Film Preparation

    • Accurately weigh the desired amounts of phospholipids, cholesterol, and 1,2-distearoyl-3-oleoyl-rac-glycerol.

    • Dissolve the lipid mixture in a suitable volume of organic solvent (e.g., chloroform) in a round-bottom flask.[18] If a lipophilic drug is to be encapsulated, it should be co-dissolved with the lipids at this stage.[11]

    • Attach the flask to a rotary evaporator. The water bath temperature should be maintained above the transition temperature (Tc) of the lipid with the highest Tc.[10]

    • Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates under reduced pressure.[10]

    • Once the film is formed, continue to dry it under a high vacuum for at least 2-4 hours to ensure complete removal of any residual organic solvent.[10][19]

  • Hydration of the Lipid Film

    • Pre-warm the aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the Tc of the lipids.[10][18] If a hydrophilic drug is to be encapsulated, it should be dissolved in this buffer.

    • Add the pre-warmed buffer to the flask containing the dry lipid film.

    • Agitate the flask, for example, by gentle rotation or vortexing, to hydrate the lipid film.[18] This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[10][11] The hydration time is typically 30-60 minutes.[18]

  • Extrusion for Size Reduction

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[19]

    • Equilibrate the extruder to a temperature above the lipid Tc.[19]

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the suspension back and forth through the membrane for an odd number of passes (typically 11-21 times).[19] This process disrupts the MLVs and forces them to re-form as LUVs with a diameter close to the pore size of the membrane.[15]

  • Purification and Storage

    • To remove any unencapsulated drug, the liposome suspension can be purified using techniques such as size exclusion chromatography or dialysis.

    • Store the final liposome formulation at 4-8°C.[20] Avoid freezing, as this can disrupt the vesicle structure.[20] For long-term storage, lyophilization in the presence of a cryoprotectant may be considered.[20]

Characterization of Triglyceride-Containing Liposomes

A thorough characterization of the prepared liposomes is essential to ensure quality, reproducibility, and efficacy.[1]

Key Characterization Parameters
ParameterTechniquePrinciple and Importance
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution.[21] A narrow size distribution (low PDI) is crucial for predictable in vivo behavior.
Zeta Potential Electrophoretic Light Scattering (ELS)Zeta potential is a measure of the surface charge of the liposomes.[21] A sufficiently high positive or negative zeta potential can prevent aggregation due to electrostatic repulsion, thus enhancing stability.[16]
Morphology Transmission Electron Microscopy (TEM), Cryo-TEMTEM provides direct visualization of the liposomes, confirming their size, shape, and lamellarity.[21][22] Cryo-TEM is preferred as it visualizes the vesicles in their hydrated state, avoiding artifacts from staining and drying.[21][22]
Encapsulation Efficiency (%EE) Various (e.g., UV-Vis Spectroscopy, HPLC)%EE is the percentage of the initial drug that is successfully entrapped within the liposomes.[1][] It is a critical parameter for determining the therapeutic dose and cost-effectiveness of the formulation.[] Calculation: %EE = [(Total Drug - Free Drug) / Total Drug] x 100.
Stability DLS, Zeta Potential, and %EE over timeThe physical and chemical stability of the liposomal formulation is assessed by monitoring changes in particle size, zeta potential, and drug leakage over a defined period under specific storage conditions.[5][24]
Workflow for Liposome Characterization

Liposome_Characterization_Workflow cluster_physicochemical Physicochemical Properties cluster_performance Performance Attributes liposome_sample Liposome Formulation dls DLS (Size, PDI) liposome_sample->dls zeta ELS (Zeta Potential) liposome_sample->zeta tem TEM / Cryo-TEM (Morphology) liposome_sample->tem ee Encapsulation Efficiency (UV-Vis, HPLC) liposome_sample->ee stability Stability Studies (Size, Zeta, Leakage over time) liposome_sample->stability

Caption: Key analytical techniques for liposome characterization.

Conclusion and Future Perspectives

The incorporation of 1,2-distearoyl-3-oleoyl-rac-glycerol into liposomal delivery systems offers a promising strategy to enhance the therapeutic potential of these nanocarriers. By carefully selecting the lipid composition and employing robust preparation methods like thin-film hydration followed by extrusion, it is possible to formulate stable liposomes with improved drug-loading capabilities. The detailed protocols and characterization workflows provided in this guide serve as a foundational framework for researchers and developers in this field. Future investigations could focus on the precise influence of varying concentrations of this triglyceride on drug release profiles and in vivo performance, further unlocking its potential in creating next-generation nanomedicines.

References

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (2025, March 21). Google Tech.
  • Analytical techniques for single-liposome characterization. (2013, March 7). RSC Publishing.
  • Application Notes and Protocols for Incorporating Triglycerides into Model Membranes. Benchchem.
  • Analytical techniques for single-liposome characterization. RSC Publishing.
  • Long-term stability of triglyceride-incorporated/saturated PC-based liposomes. ResearchGate.
  • Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation. PMC.
  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Google Tech.
  • Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. (2022, August 9). PMC.
  • Development, Characterization and Use of Liposomes as Amphipathic Transporters of Bioactive Compounds for Melanoma Treatment and Reduction of Skin Inflammation: A Review. PMC.
  • Investigations of the Role of Triglycerides in Synthetic Colloidal Systems. (2025, May 29). VTechWorks.
  • The Role of Triglycerides in Advanced Drug Delivery Systems. (2026, March 16). Google Tech.
  • 1,2-Distearoyl-3-oleoyl-rac-glycerol | C57H108O6 | CID 9544153. PubChem.
  • Effects of triglycerides on the hydrophobic drug loading capacity of saturated phosphatidylcholine-based liposomes. (2015, April 10). PubMed.
  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC.
  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation.
  • Application Notes and Protocols for 1,2-Distearoyl-rac-glycerol in Drug Delivery Systems. Benchchem.
  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Springer Protocols.
  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed.
  • Exploring the landscape of Lipid Nanoparticles (LNPs): A comprehensive review of LNPs types and biological sources of lipids. PMC.
  • The Science Behind Liposome Formation and Stability: A Comprehensive Review. (2024, September 17). Google Tech.
  • Liposome Preparation. Echelon Biosciences.
  • Full article: Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation. (2016, September 6). Taylor & Francis.
  • Protocol. Google Tech.
  • How Should I Store My Liposomes? Avanti Research.
  • Effects of triglycerides on the hydrophobic drug loading capacity of saturated phosphatidylcholine-based liposomes | Request PDF. ResearchGate.
  • Lipid Composition Effect on Liposome Properties: Role of Cholesterol. (2020, December 8). Pharma Excipients.
  • 1,2-Distearoyl-3-Linoleoyl-rac-glycerol. Cayman Chemical.
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC.
  • Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. PMC.
  • REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. Google Tech.
  • Visualizing the Structure of Triglyceride Nanoparticles in Different Crystal Modifications. (2025, August 9). Google Tech.
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC.
  • Comparison of Liposomes Formed by Sonication and Extrusion: Rotational and Translational Diffusion of an Embedded Chromophore | Langmuir. (2007, October 16). ACS Publications.
  • oral lipid based drug delivery system. (2020, January 28). IJPSR (2009), Issue 1, Vol.
  • View of A Concise review on application of solid lipids and various techniques in the formulation development | Journal of Drug Delivery and Therapeutics. (2023, May 15). Google Tech.
  • Supporting Information for: Functionalized Liposome Purification via Liposome Extruder Purification (LEP). The Royal Society of Chemistry.
  • Physical stability of different liposome compositions obtained by extrusion method. (2008, September 27). Google Tech.
  • Liposome Preparation Process. Creative Biolabs.
  • 1,2-Distearoyl-rac-glycero-3-PG (sodium salt). Biomol.
  • Full article: Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. (2024, June 4). Taylor & Francis.
  • 1,2-Distearoyl-3-oleoyl-rac-glycerol. Santa Cruz Biotechnology.
  • Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. NSF PAR.
  • 1,2-Distearoyl-3-Oleoyl-rac-glycerol. Cayman Chemical.
  • Liposome Encapsulation Efficiency Measurement. BOC Sciences.
  • How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes. (2021, May 11). PMC.
  • 1,2-Distearoyl-rac-glycerol >=99% 51063-97-9. Sigma-Aldrich.

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO) Co-elution in LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Overview Triacylglycerols (TAGs) such as 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) present notorious analytical challenges in liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Overview

Triacylglycerols (TAGs) such as 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) present notorious analytical challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Co-elution typically stems from the presence of isobaric TAGs with identical Equivalent Carbon Numbers (ECN = 52) or positional isomers such as 1,3-distearoyl-2-oleoyl-glycerol (SOS). This guide provides field-proven, self-validating methodologies to diagnose, resolve, and accurately quantify SSO.

Diagnostic Workflow

TAG_Troubleshooting Start Co-elution Detected [M+NH4]+ m/z 906.8 Decision1 Is the interference an ECN isobar or a positional isomer? Start->Decision1 Isobar ECN Isobar (e.g., ECN=52, different FA) Decision1->Isobar Different MS/MS fragments Isomer Positional Isomer (e.g., SOS vs. SSO) Decision1->Isomer Identical MS/MS fragments C30 Deploy C30 Core-Shell RPLC (High shape selectivity) Isobar->C30 AgIon Deploy Silver-Ion (Ag+) HPLC (π-complexation with C=C) Isomer->AgIon Primary Choice MSMS Apply MS/MS sn-positional fragmentation profiling Isomer->MSMS Orthogonal Confirmation Success Baseline Resolution & Accurate Quantitation C30->Success AgIon->Success MSMS->Success

Workflow for diagnosing and resolving 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) co-elution.

Frequently Asked Questions (FAQs): Causality & Mechanics

Q1: Why does SSO perfectly co-elute with SOS on my standard C18 column? A: Standard reversed-phase (C18) columns separate lipids primarily based on their Equivalent Carbon Number (ECN), calculated as the total number of carbons minus twice the number of double bonds (ECN = CN - 2*DB). Both SSO and SOS have 54 carbons and 1 double bond, yielding an identical ECN of 52. Because their overall hydrophobicities are virtually indistinguishable, the disordered fluid phase of C18 chains lacks the steric recognition required to separate these positional isomers.

Q2: How does a C30 column improve the resolution of TAG isomers over a C18 column? A: C30 stationary phases feature longer, more rigid alkyl chains that adopt an ordered, crystalline-like phase. This provides significantly higher shape selectivity. The C30 phase can discriminate the subtle spatial differences in the three-dimensional conformation of TAGs, allowing partial or baseline separation of hydrophobic structural isomers that would otherwise co-elute[1].

Q3: If reversed-phase LC fails, what is the gold standard for separating SSO and SOS? A: Silver-ion chromatography (Ag-HPLC) is the definitive chromatographic technique. Silver ions (Ag+) impregnated into the stationary phase form reversible π-complexes with the double bonds of the oleoyl (18:1) chain. The strength of this interaction depends heavily on steric hindrance. An oleoyl group at the sn-1 or sn-3 position (as in SSO) is sterically more accessible to the silver ions than one buried at the sn-2 position (as in SOS), leading to distinct retention times[2].

Q4: Can we differentiate SSO and SOS using mass spectrometry if they perfectly co-elute? A: Yes, through regiospecific MS/MS fragmentation kinetics. During collision-induced dissociation (CID) of the ammoniated precursor [M+NH4]+ (m/z 906.8), the neutral loss of a fatty acid from the sn-1 or sn-3 position is energetically and sterically favored over loss from the sn-2 position. By analyzing the ratio of the resulting diacylglycerol (DAG) product ions, you can definitively identify the isomer[3].

Quantitative Data: MS/MS Diagnostic Markers

To differentiate SSO from SOS without baseline chromatographic resolution, monitor the ratio of the DAG product ions. The exact mass of the [M+NH4]+ precursor is m/z 906.8.

TAG Isomersn-1/3 Fatty Acidssn-2 Fatty AcidMajor DAG Product Ions (m/z)Diagnostic Ratio (m/z 607.6 / 605.6)
SSO 18:0, 18:118:0605.6 (-18:0), 607.6 (-18:1)High (> 1.0)
SOS 18:0, 18:018:1605.6 (-18:0)Low (< 0.2)

Causality Note: In SOS, the 18:1 chain is at the sn-2 position. Because sn-2 cleavage is energetically disfavored during CID, the product ion at m/z 607.6 (loss of 18:1) is minimally abundant compared to the loss of 18:0 from the sn-1/3 positions.

Experimental Protocols

Protocol A: High-Resolution C30 Reversed-Phase LC-MS/MS

Objective: Achieve separation of ECN 52 isobars and partial/baseline resolution of positional isomers using shape selectivity[1].

  • Column Selection: Install a core-shell C30 column (e.g., 150 x 2.1 mm, 2.6 µm particle size). The solid-core architecture minimizes longitudinal diffusion, sharpening peaks to resolve closely eluting isomers.

  • Mobile Phase Preparation:

    • Eluent A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

    • Eluent B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • 0–5 min: 30% to 43% B

    • 5–14 min: 43% to 70% B

    • 14–21 min: 70% to 99% B

    • Parameters: Flow rate at 350 µL/min; Column oven strictly controlled at 40°C.

  • System Suitability (Self-Validation): Inject a standard mixture of SSO and SOS. The system is validated for quantitation if the peak asymmetry factor is 0.8–1.2 and the resolution (Rs) is ≥ 1.2. Troubleshooting: If Rs < 1.2, decrease the initial gradient slope to enhance hydrophobic interaction time.

Protocol B: Silver-Ion (Ag+) HPLC Separation

Objective: Baseline resolution of SSO and SOS based on π-complexation[2].

  • Column Preparation: Use a commercially available silver-ion impregnated silica column (e.g., ChromSpher Lipids, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Setup (Isocratic):

    • Prepare a solvent mixture of Hexane:Isopropanol:Acetonitrile (e.g., 99:0.9:0.1 v/v/v). The 0.1% ACN is critical to modulate the Ag+ interaction.

    • Crucial Step: Ensure all solvents are strictly anhydrous. Moisture competes with the double bonds for Ag+ coordination sites, rapidly degrading the stationary phase and causing severe retention time drift.

  • Detection Optimization: Since Ag-HPLC utilizes non-polar solvents that are difficult to ionize via standard ESI, utilize Atmospheric Pressure Chemical Ionization (APCI) or add a post-column make-up flow of Methanol/Isopropanol (1:1 v/v) with 10 mM ammonium acetate at 100 µL/min to facilitate ESI[4].

  • System Suitability (Self-Validation): The retention time of SSO must be greater than SOS (SSO interacts more strongly due to the sterically accessible sn-3 double bond). Rs must be ≥ 1.5. Troubleshooting: If retention times drift by >2% across injections, replace the mobile phase with freshly dried solvents.

References

  • Source: National Institutes of Health (NIH)
  • Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols-2001 to 2011 Source: SciSpace / Analytical Sciences URL
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

preventing oxidation of 1,2-distearoyl-3-oleoyl-rac-glycerol during long-term storage

Welcome to the Technical Support Center for lipid handling and storage. This guide is specifically engineered for researchers and drug development professionals working with 1,2-distearoyl-3-oleoyl-rac-glycerol (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid handling and storage. This guide is specifically engineered for researchers and drug development professionals working with 1,2-distearoyl-3-oleoyl-rac-glycerol (also known as SSO).

Because this triacylglycerol contains a monounsaturated oleic acid chain at the sn-3 position, it is highly susceptible to autoxidation and physical degradation if mishandled. This portal provides field-proven, self-validating protocols and mechanistic insights to ensure the absolute integrity of your lipid stocks during long-term storage.

Mechanisms of Lipid Degradation

To prevent degradation, you must first understand the causality behind it. The primary threat to 1,2-distearoyl-3-oleoyl-rac-glycerol is lipid autoxidation , a free-radical chain reaction targeting the alkene (double bond) on the oleoyl moiety1[1].

Oxidation Init Initiation (Light, Heat, Metals) Lipid 1,2-distearoyl-3-oleoyl-rac-glycerol Init->Lipid H-Abstraction Radical Lipid Alkyl Radical (L•) Lipid->Radical Peroxyl Lipid Peroxyl Radical (LOO•) Radical->Peroxyl + O2 O2 Oxygen (O2) O2->Peroxyl LOOH Lipid Hydroperoxide (LOOH) [Primary Product] Peroxyl->LOOH H-Donor

Autoxidation mechanism at the oleoyl sn-3 position of the triacylglycerol.

Once initiated by light, trace metals, or heat, oxygen reacts with the lipid alkyl radical to form a peroxyl radical, which then abstracts a hydrogen from an adjacent lipid to form a lipid hydroperoxide (LOOH) . If not halted, this branching-chain reaction will exponentially degrade your sample 1[1].

Core Storage Guidelines & FAQs

Quantitative Comparison of Storage Conditions

To maximize shelf-life, environmental variables must be strictly controlled. Below is a summary of storage parameters and their impact on lipid stability.

Storage ConditionPhysical StateHeadspace GasContainer MaterialEstimated Shelf-LifeRisk Profile
-20°C ± 4°C Chloroform SolutionArgon / NitrogenGlass (Teflon Cap)> 12 MonthsOptimal
-20°C Dry PowderAmbient AirGlass< 3 MonthsHigh (Hygroscopic)
4°C Aqueous SuspensionAmbient AirPlastic / Glass< 4 DaysVery High (Hydrolysis)
-80°C Chloroform SolutionArgon / NitrogenGlassNot Recommended*Low (Risk of glass fracture)

*Note: Storage of organic solutions below -30°C causes extreme solvent contraction, which can compromise the Teflon cap seal or fracture the glass vial, exposing the lipid to ambient oxygen 2[2].

Frequently Asked Questions

Q: Why should I avoid storing 1,2-distearoyl-3-oleoyl-rac-glycerol as a dry powder? A: The cis-double bond in the oleic acid tail disrupts dense crystalline packing. This structural irregularity makes the powder extremely hygroscopic. Upon opening the container in ambient air, the powder rapidly absorbs moisture and transitions into a gummy state. This absorbed water acts as a nucleophile, driving the hydrolysis of ester bonds and accelerating oxidation 2[2].

Q: Can I store my lipid solution in standard laboratory microcentrifuge tubes (Eppendorf)? A: Absolutely not. Organic solvents like chloroform will aggressively leach plasticizers (e.g., phthalates) and slip agents (e.g., oleamide) from polymer containers (polystyrene, polyethylene, polypropylene). This will introduce severe impurities into your sample, ruining downstream mass spectrometry or cell-based assays. Always use glass vials with Teflon-lined closures 2[2].

Q: Why is Argon preferred over Nitrogen for backfilling? A: While both are inert, Argon is significantly heavier than ambient air. When you purge a vial, Argon sinks and creates a dense, protective blanket directly over the solvent surface, effectively displacing oxygen and halting the propagation phase of autoxidation.

Standard Operating Procedures (SOPs)

Workflow: Preparation of Lipid for Long-Term Storage

Workflow Receive Receive Dry Lipid Powder Dissolve Dissolve in Chloroform Receive->Dissolve Aliquot Aliquot into Glass Vials Dissolve->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Seal Seal with Teflon-Lined Cap Purge->Seal Store Store at -20°C Seal->Store

Self-validating workflow for the long-term storage of unsaturated triacylglycerols.

Step-by-Step Methodology:

  • Equilibration: Upon receiving the dry lipid powder, allow the sealed container to reach room temperature before opening to prevent condensation of ambient moisture onto the hygroscopic powder 2[2].

  • Dissolution: Immediately dissolve the powder in a high-purity organic solvent (e.g., HPLC-grade Chloroform) to a known stock concentration (e.g., 10 mg/mL).

  • Aliquoting: Transfer the solution into amber borosilicate glass vials using a glass syringe or stainless-steel needle. Amber glass prevents photo-initiated radical formation.

  • Argon Purging: Introduce a gentle stream of Argon gas into the headspace of the vial for 5–10 seconds. Self-Validation Check: Ensure the gas flow is gentle enough not to ripple the solvent surface, preventing solvent evaporation and concentration changes.

  • Sealing: Cap immediately with a Teflon-lined screw cap. Wrap the cap junction with Parafilm.

  • Storage: Store upright at -20°C. Self-Validation Check: Weigh the vial before storage and record the mass. Before subsequent use, re-weigh the vial; a loss in mass indicates a compromised seal and solvent evaporation.

Workflow: Troubleshooting Oxidation via Peroxide Value (PV) Assay

If you suspect your lipid stock has been compromised, you must quantify the primary oxidation products (hydroperoxides). The Peroxide Value (PV) assay is an iodometric titration that acts as a self-validating diagnostic tool 3[3].

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 1.0 g of the suspected lipid into an Erlenmeyer flask 4[4].

  • Solvent Addition: Add 30 mL of an acetic acid:chloroform mixture (3:2 v/v) to dissolve the lipid 3[3].

  • Reaction: Add 0.5 mL of saturated Potassium Iodide (KI) solution. Swirl exactly for 1 minute. (Hydroperoxides in the lipid will oxidize the iodide to iodine, turning the solution yellow).

  • Quenching: Add 30 mL of distilled water to halt the reaction 3[3].

  • Titration: Slowly titrate the liberated iodine with a standardized 0.01 N Sodium Thiosulfate ( Na2​S2​O3​ ) solution until the yellow color is almost gone.

  • Indicator Addition: Add 0.5 mL of 1% starch solution. The mixture will immediately turn dark blue due to the starch-iodine complex 3[3].

  • Endpoint: Continue titrating dropwise until the blue color completely disappears. Record the volume ( VS​ ).

  • Self-Validation (Blank): Run the exact same protocol without the lipid to obtain a blank volume ( VB​ ). This accounts for any auto-oxidation of the reagents themselves 4[4].

  • Calculation: PV (meq/kg)=Weight of sample (g)(VS​−VB​)×N×1000​

    Interpretation: A PV > 10 meq/kg indicates significant oxidative degradation. The lipid batch should be discarded.

References

  • Mechanisms, Causes, and Solutions: A Comprehensive Review of Lipid Oxidation in Low-Moisture Packaged Snack. Journal of Food Process Engineering. Available at: [Link]

  • Determination of Peroxide Value (PV) of Lipid. Indian Institute of Technology Guwahati (IITG). Available at: [Link]

  • Determination of Peroxide Value (POC) in Fats and Oils. ResearchGate. Available at: [Link]

Sources

Optimization

minimizing baseline drift in 1,2-distearoyl-3-oleoyl-rac-glycerol GC-FID analysis

Welcome to the Technical Support Center for High-Temperature Lipid Analysis . Analyzing high-molecular-weight triacylglycerols (TAGs) such as 1,2-distearoyl-3-oleoyl-rac-glycerol (a C54 TAG with a molecular weight of ~88...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Temperature Lipid Analysis .

Analyzing high-molecular-weight triacylglycerols (TAGs) such as 1,2-distearoyl-3-oleoyl-rac-glycerol (a C54 TAG with a molecular weight of ~889.5 g/mol ) pushes Gas Chromatography-Flame Ionization Detection (GC-FID) to its physicochemical limits[1]. Because these massive lipids require oven temperatures between 360°C and 380°C to elute, analysts frequently encounter severe baseline drift.

This guide is designed for researchers and drug development professionals. It bypasses basic GC operation and focuses strictly on the mechanistic causes and field-proven solutions for high-temperature baseline instability.

Part 1: Diagnostic Workflow for High-Temperature Baseline Drift

Before adjusting instrument parameters, use the following self-validating logic tree to isolate the root cause of your baseline drift.

G Start Baseline Drift Detected (C54 TAG Analysis) Q1 Exponential drift at T > 350°C? Start->Q1 Q2 Using High-Temp Column (e.g., ZB-5HT)? Q1->Q2 Yes Q4 Drift occurs without sample injection? Q1->Q4 No (Erratic/Linear) Sol1 Switch to HT Column (Metal or Spec. Silica) Q2->Sol1 No Q3 O2/Moisture Traps Saturated? Q2->Q3 Yes Sol2 Replace Gas Purifiers Q3->Sol2 Yes Sol3 Perform Leak Check (O2 degradation) Q3->Sol3 No Sol4 Check FID Temp/Flows (T_FID > T_Oven) Q4->Sol4 Yes Sol5 Check Inlet/Septum (Use COC/PTV) Q4->Sol5 No

Diagnostic decision tree for isolating baseline drift causes in high-temperature GC-FID.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my baseline drift upward exponentially as the oven temperature exceeds 350°C during 1,2-distearoyl-3-oleoyl-rac-glycerol analysis? A1: This is the classic signature of stationary phase thermal degradation (column bleed) . Standard fused silica columns (e.g., 5% phenyl-methylpolysiloxane) are not engineered for prolonged exposure above 350°C. At these temperatures, the thermal energy overcomes the activation energy of the siloxane bonds, causing the polymer backbone to "unzip" into cyclic siloxanes. The FID detects these eluting siloxanes as a continuously rising baseline[2].

  • Causality & Solution: You must switch to a specially engineered high-temperature (HT) column (e.g., Zebron ZB-5HT, DB-5ht) or a metal capillary column. These columns utilize advanced cross-linking and robust tubing (or treated metal) to withstand up to 400°C–430°C with minimal bleed [3].

Q2: I am using a high-temperature column rated for 400°C, but I still see severe baseline drift. What is the mechanistic cause? A2: If the column is rated for high temperatures but still bleeds excessively, the root cause is oxidative degradation . At temperatures above 300°C, even trace amounts of oxygen or moisture in the carrier gas will act as a catalyst, rapidly and irreversibly oxidizing the stationary phase [4].

  • Causality & Solution: Perform an electronic leak check on all inlet and detector fittings. If no leaks are found, your carrier gas purifiers (oxygen and moisture traps) are likely saturated. Replace them immediately and ensure you are using ultra-high-purity (UHP) carrier gas (≥99.999% purity)[5].

Q3: My baseline exhibits erratic wandering and spiking, rather than a smooth exponential rise. Is this still column bleed? A3: No. Erratic wandering or spiking is typically a detector condensation or electronic issue , not column bleed [6]. In high-temperature TAG analysis, if the FID temperature is lower than the final oven temperature, the high-boiling 1,2-distearoyl-3-oleoyl-rac-glycerol and trace column bleed products will physically condense inside the FID jet.

  • Causality & Solution: Condensation causes irregular baseline spikes and loss of signal. The FID temperature must always be set at least 20°C higher than the maximum oven temperature (e.g., set the FID to 400°C for a 380°C run) to maintain the analytes in the gas phase [4].

Q4: How does my injection technique impact baseline stability and the quantification of C54 TAGs? A4: Standard split/splitless injection requires vaporizing the sample in the inlet. For a C54 TAG, this requires inlet temperatures >360°C. This extreme heat causes severe thermal degradation of the inlet septum (sending siloxane bleed directly to the detector) and leads to thermal discrimination , where high-molecular-weight TAGs fail to fully vaporize and transfer to the column [7].

  • Causality & Solution: Utilize Cool On-Column (COC) or Programmable Temperature Vaporizing (PTV) injection. These techniques deposit the liquid sample directly onto the column or into a cool liner, followed by a rapid temperature ramp. This eliminates high-temperature septum bleed and ensures 100% transfer of the intact 1,2-distearoyl-3-oleoyl-rac-glycerol to the analytical column [7].

Part 3: Quantitative Data Presentation

To select the appropriate column for 1,2-distearoyl-3-oleoyl-rac-glycerol analysis, refer to the thermal limits and bleed profiles below.

Column TechnologyStationary PhaseMax Isothermal Temp (°C)Max Programmed Temp (°C)Bleed Profile at 380°CSuitability for C54 TAGs
Standard Fused Silica 5% Phenyl-methylpolysiloxane320°C350°CSevere (>50 pA)Unsuitable (High Drift)
High-Temp Fused Silica Specially engineered 5% Phenyl (e.g., ZB-5HT)380°C400°CLow (<15 pA)Excellent
Metal Capillary Treated 5% Phenyl400°C430°CVery Low (<10 pA)Optimal for >C54 TAGs

Note: Data synthesized from standard manufacturer thermal tolerance specifications[3][8].

Part 4: Self-Validating Experimental Protocol

Procedure: High-Temperature Column Conditioning & Baseline Verification Purpose: To properly condition a new high-temperature GC column and mathematically validate baseline stability prior to injecting 1,2-distearoyl-3-oleoyl-rac-glycerol.

Step 1: Installation & Cold Purge (Critical for Oxygen Removal)

  • Install the high-temperature column (e.g., 15m x 0.25mm x 0.1µm HT-5) into the inlet. Leave the detector end unattached.

  • Turn on the UHP Carrier Gas (Helium or Hydrogen) and set the flow rate to 1.5 mL/min.

  • Do not heat the oven. Purge the column at ambient temperature for 20 minutes.

    • Causality: Heating a column with residual oxygen inside will instantly and permanently destroy the stationary phase.

  • Use an electronic leak detector at the inlet nut to ensure a hermetic seal.

Step 2: Detector Connection & Ignition

  • Connect the column to the FID.

  • Set the FID temperature to 400°C and ignite the flame.

    • Causality: The detector must be hotter than the final conditioning temperature to prevent the condensation of baked-off contaminants.

Step 3: Programmed Conditioning

  • Set the oven to 50°C and hold for 5 minutes.

  • Program a temperature ramp of 10°C/min up to 380°C.

  • Hold at 380°C for 2 hours.

    • Causality: Gradual heating allows residual manufacturing solvents and short-chain siloxanes to elute smoothly without fracturing the cross-linked polymer network.

Step 4: Self-Validation (The "Blank Run" Test)

  • Cool the oven back to the initial method temperature (e.g., 80°C).

  • Run your exact analytical temperature program (e.g., 80°C to 380°C at 15°C/min) without injecting a sample.

  • Monitor the FID signal output in picoamps (pA).

    • Validation Criteria: The baseline drift from 200°C to 380°C must be smooth, continuous, and not exceed 15 pA of total vertical displacement .

    • Troubleshooting: If spiking occurs, clean the FID jet. If the drift exceeds 15 pA, your oxygen traps are likely compromised, or the column requires an additional hour of conditioning. Do not inject the C54 TAG standard until this blank run criteria is met.

References

  • Troubleshooting GC Column Baseline Issues. Restek.[Link]

  • Phenomenex Troubleshooting Guide. Phenomenex.[Link]

  • Troubleshooting Gas Chromatograph Baseline Problems. Agilent Technologies.[Link]

  • GC Troubleshooting. Chromservis.[Link]

  • High Temperature GC Columns for Precise Separation. Phenomenex.[Link]

  • Reliable Analysis of Glycerin in Biodiesel Using a High-Temperature Non-metal GC Column. Phenomenex.[Link]

  • High-temperature Gas Chromatography of Triacylglycerols. AOCS Lipid Library.[Link]

  • Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Ion Suppression in 1,2-distearoyl-3-oleoyl-rac-glycerol Electrospray Ionization

Welcome to the technical support center for the analysis of 1,2-distearoyl-3-oleoyl-rac-glycerol (TG 18:0/18:0/18:1) and related triacylglycerols (TGs) by electrospray ionization-mass spectrometry (ESI-MS). This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 1,2-distearoyl-3-oleoyl-rac-glycerol (TG 18:0/18:0/18:1) and related triacylglycerols (TGs) by electrospray ionization-mass spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression, a common and often frustrating phenomenon in lipidomics. Here, we will delve into the root causes of this issue and provide practical, field-proven troubleshooting strategies to enhance your signal intensity, improve reproducibility, and ensure the accuracy of your results.

Understanding the Challenge: The "Why" Behind Ion Suppression

Ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting or co-infused matrix components.[1][2] In the context of ESI, all molecules in a droplet compete for charge as the solvent evaporates. When high-abundance, easily ionizable compounds are present, they can monopolize the available charge, leaving molecules like the large, nonpolar TG 18:0/18:0/18:1 with a diminished chance of becoming a detectable gas-phase ion.[2]

For TGs, this problem is particularly acute. Their nonpolar nature makes them less amenable to forming the charged droplets necessary for efficient ESI. Furthermore, they are often extracted from complex biological matrices that are rich in other lipids, such as phospholipids, which are notorious for causing ion suppression.[1][3]

FAQs and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the ESI-MS analysis of 1,2-distearoyl-3-oleoyl-rac-glycerol.

Issue 1: Low or No Signal for TG 18:0/18:0/18:1

Q: I'm injecting a standard of 1,2-distearoyl-3-oleoyl-rac-glycerol, but I'm seeing a very weak signal, or no signal at all. What's going on?

A: This is a classic symptom of poor ionization efficiency, which can be exacerbated by several factors. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Inefficient Adduct Formation: TGs are neutral molecules and rely on the formation of adducts (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺) to be detected in positive ion mode ESI.[4][5] If your mobile phase lacks a suitable source of these adduct-forming ions, your TG will not ionize effectively.

  • Inappropriate Solvent System: The solvent composition plays a critical role in both the solubility of your analyte and the efficiency of the ESI process. A solvent system that is too polar may not adequately dissolve the nonpolar TG, while a solvent that is too nonpolar can hinder the formation of stable charged droplets.

  • Suboptimal ESI Source Parameters: The physical parameters of your ESI source, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, are critical for efficient desolvation and ionization. Incorrect settings can lead to poor droplet formation, incomplete desolvation, or even in-source fragmentation of your analyte.[6][7]

Troubleshooting Workflow:

A troubleshooting workflow for low TG signal.

Step-by-Step Protocol:

  • Mobile Phase Modification:

    • Action: Introduce an adduct-forming salt into your mobile phase. For positive ion mode, 10 mM ammonium formate or ammonium acetate is a common starting point for forming [M+NH₄]⁺ adducts.[4] For enhanced sensitivity and structural information from tandem MS, consider adding a low concentration of lithium salt (e.g., 100 µM LiOH) to promote the formation of [M+Li]⁺ adducts.[8][9][10]

    • Rationale: These salts provide a readily available source of cations that can associate with the neutral TG molecule, allowing it to be detected by the mass spectrometer.

  • Solvent System Optimization:

    • Action: If using reversed-phase chromatography, ensure your gradient starts with a sufficiently high percentage of organic solvent to maintain the solubility of the TG. A typical starting point for a C18 column would be a mobile phase of 60:40 acetonitrile/water moving to 90:10 isopropanol/acetonitrile.[4]

    • Rationale: Maintaining the analyte's solubility throughout the chromatographic run and into the ESI source is crucial for preventing precipitation and ensuring a stable spray.

  • ESI Source Parameter Tuning:

    • Action: Systematically optimize your ESI source parameters. Begin with the manufacturer's recommendations and then adjust one parameter at a time while infusing a standard solution of your TG.

    • Rationale: Each parameter has a distinct effect on the ionization process. Finding the optimal balance is key to maximizing signal intensity.

ParameterTypical Range (Positive Mode)Rationale
Capillary Voltage 3 - 5 kVDrives the electrochemical reactions that charge the droplets. Too low results in poor ionization; too high can cause in-source fragmentation.
Nebulizer Gas Pressure 20 - 60 psiControls the size of the initial droplets. Higher pressure leads to smaller droplets and more efficient desolvation.
Drying Gas Flow & Temp. Instrument DependentAids in the desolvation of the charged droplets.
Issue 2: Poor Reproducibility and Inconsistent Signal Intensity in Biological Samples

Q: My TG signal is present, but the intensity varies significantly between injections of the same sample extract. What could be causing this lack of reproducibility?

A: Inconsistent signal intensity is a hallmark of matrix effects, where co-eluting compounds from your biological sample interfere with the ionization of your target analyte.[3]

Root Cause Analysis:

  • Co-eluting Phospholipids: Biological extracts, particularly from plasma or tissue, are rich in phospholipids. These molecules are more polar than TGs and can have a higher ionization efficiency, leading to significant suppression of the TG signal.[1]

  • Inadequate Sample Cleanup: If your sample preparation method is not sufficiently removing these interfering matrix components, they will enter the LC-MS system and cause ion suppression.[11][12]

  • Chromatographic Overlap: If your chromatographic method does not adequately separate the TG 18:0/18:0/18:1 from the bulk of the phospholipid fraction, you will experience significant ion suppression.[13]

Troubleshooting Workflow:

A workflow for addressing poor reproducibility in biological samples.

Step-by-Step Protocol:

  • Quantify the Matrix Effect:

    • Action: Perform a post-extraction spike experiment. Analyze three sample sets: (1) your analyte in a clean solvent, (2) a blank matrix extract, and (3) a blank matrix extract spiked with your analyte at the same concentration as in (1).

    • Calculation: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Clean Solvent) * 100

    • Rationale: This experiment will quantify the degree of ion suppression or enhancement caused by your sample matrix.[11]

  • Enhance Sample Preparation:

    • Action: If significant ion suppression is observed, improve your sample cleanup protocol. Move beyond simple protein precipitation to more selective techniques.

      • Liquid-Liquid Extraction (LLE): A Folch or Bligh & Dyer extraction can effectively partition lipids into an organic phase, leaving more polar interfering compounds in the aqueous phase.[14]

      • Solid-Phase Extraction (SPE): SPE offers a more targeted approach to isolate TGs from other lipid classes. Normal-phase SPE can be used to separate lipids based on polarity.

    • Rationale: Reducing the complexity of the sample injected into the LC-MS system is one of the most effective ways to mitigate matrix effects.[15]

  • Optimize Chromatographic Separation:

    • Action: Modify your LC method to achieve better separation between your TG and the interfering matrix components, particularly phospholipids. This can involve adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry (e.g., a C30 column for better separation of nonpolar lipids).[13]

    • Rationale: By chromatographically resolving your analyte from the suppressive matrix components, you can ensure that it elutes in a "cleaner" region of the chromatogram, leading to more consistent ionization.[13]

  • Implement an Internal Standard:

    • Action: Incorporate a suitable internal standard (IS) into your analytical workflow. The ideal IS would be a stable isotope-labeled version of 1,2-distearoyl-3-oleoyl-rac-glycerol. If this is not available, a structurally similar TG with an odd-chain fatty acid (e.g., triheptadecanoin) can be used. The IS should be added at the very beginning of the sample preparation process.

    • Rationale: The IS will experience similar extraction inefficiencies and ion suppression as your analyte. By calculating the ratio of the analyte peak area to the IS peak area, you can correct for variations and improve the accuracy and precision of your quantification.[11]

Concluding Remarks

Overcoming ion suppression in the analysis of 1,2-distearoyl-3-oleoyl-rac-glycerol requires a systematic and logical approach. By understanding the fundamental principles of electrospray ionization and the nature of your analyte and sample matrix, you can effectively troubleshoot and optimize your method. Always begin by ensuring efficient ionization through proper mobile phase composition and source parameter tuning. For complex biological samples, a robust sample preparation protocol coupled with optimized chromatography and the use of an appropriate internal standard is paramount for achieving reliable and reproducible results.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) and 1,3-distearoyl-2-oleoyl-glycerol (SOS) for Researchers and Formulation Scientists

In the landscape of lipid science, particularly in the realms of food technology and pharmaceutical sciences, the precise molecular architecture of triacylglycerols (TAGs) dictates their macroscopic functionality. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of lipid science, particularly in the realms of food technology and pharmaceutical sciences, the precise molecular architecture of triacylglycerols (TAGs) dictates their macroscopic functionality. This guide provides an in-depth, comparative analysis of two pivotal regioisomers: the asymmetric 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) and the symmetric 1,3-distearoyl-2-oleoyl-glycerol (SOS). Understanding the nuanced differences between these molecules is paramount for researchers, scientists, and drug development professionals aiming to harness their unique physicochemical properties for product formulation and development.

This document moves beyond a superficial listing of properties to delve into the causal relationships between molecular structure and physical behavior. We will explore their synthesis, comparative physicochemical characteristics with supporting experimental data, and the analytical methodologies required to differentiate and characterize these isomers.

Molecular Architecture: The Foundation of Functional Divergence

The fundamental difference between SSO and SOS lies in the positional distribution of their constituent fatty acids—stearic acid (S) and oleic acid (O)—on the glycerol backbone.

  • 1,3-distearoyl-2-oleoyl-glycerol (SOS): This is a symmetrical TAG, with stearic acid, a saturated fatty acid, esterified at the sn-1 and sn-3 positions, and oleic acid, a monounsaturated fatty acid, at the sn-2 position. This symmetry imparts a more linear and stable molecular conformation.

  • 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO): This is an asymmetrical TAG, with stearic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position. The presence of the kink-inducing oleic acid at an outer position leads to a less uniform molecular shape.[1]

This seemingly subtle difference in acyl-group positioning has profound implications for how these molecules pack in the solid state, influencing their melting behavior, polymorphism, and ultimately, their application in various matrices.

Figure 1: Molecular structures of SOS and SSO.

Synthesis Strategies: Controlling Regiospecificity

The synthesis of high-purity SSO and SOS is crucial for studying their individual properties and for their application in structured lipids. Both enzymatic and chemical routes are employed, with the choice of method influencing yield, purity, and the potential for side reactions like acyl migration.

Enzymatic Synthesis of SOS

Enzymatic synthesis, particularly through acidolysis, is a preferred method for producing SOS due to its high regiospecificity and milder reaction conditions.[2] This method typically utilizes an sn-1,3-specific lipase.

Experimental Protocol: Enzymatic Acidolysis for SOS Synthesis

  • Substrate Preparation: A mixture of a high-oleic triglyceride source (e.g., high-oleic sunflower oil) and stearic acid is prepared in a molar ratio of 1:12.[3]

  • Enzyme Addition: An immobilized sn-1,3 specific lipase, such as NS40086, is added at a loading of 10% (w/w) of the total substrates.[3]

  • Reaction: The reaction is conducted in a solvent-free system at 75°C for 4 hours under continuous stirring.[3]

  • Enzyme Removal: Post-reaction, the immobilized enzyme is separated by filtration.

  • Purification: A two-step purification process is employed. First, molecular distillation is used to remove unreacted free fatty acids. Second, acetone fractionation is performed to crystallize the high-melting SOS, separating it from other glycerides. This can yield SOS with a purity of over 92%.[3]

Chemical Synthesis of SSO

The chemical synthesis of the asymmetrical SSO is more complex and requires a multi-step process involving protection and deprotection of the glycerol hydroxyl groups to ensure the correct placement of the fatty acids.

Experimental Protocol: Chemical Synthesis of SSO (Adapted)

This protocol is adapted from the synthesis of a similar mixed-acid triglyceride, 1,2-distearoyl-3-palmitoyl-rac-glycerol.[2]

  • Protection of Glycerol: The sn-1 and sn-3 hydroxyl groups of glycerol are protected using benzaldehyde to form 1,3-O-Benzylidene-rac-glycerol. This leaves the sn-2 hydroxyl group available for the first acylation.[2]

  • First Acylation (sn-2 position): The free sn-2 hydroxyl group is acylated with stearoyl chloride in the presence of pyridine.[2]

  • Deprotection: The benzylidene protecting group is removed via catalytic hydrogenation to yield 1-stearoyl-rac-glycerol.

  • Second and Third Acylation: The remaining free hydroxyl groups at the sn-2 and sn-3 positions are acylated with stearoyl chloride and oleoyl chloride, respectively. This step requires careful control of reaction conditions to direct the acylation.

  • Purification: The crude product is purified by flash column chromatography on silica gel, followed by recrystallization to yield pure SSO.[2]

cluster_synthesis Synthesis Workflow cluster_SOS SOS (Enzymatic) cluster_SSO SSO (Chemical) SOS_start High-Oleic Oil + Stearic Acid SOS_reaction sn-1,3 Lipase Acidolysis SOS_start->SOS_reaction SOS_purification Molecular Distillation & Acetone Fractionation SOS_reaction->SOS_purification SOS_end High-Purity SOS SOS_purification->SOS_end SSO_start Glycerol SSO_protect Protection of sn-1,3 OH SSO_start->SSO_protect SSO_acyl1 Acylation of sn-2 with Stearoyl Chloride SSO_protect->SSO_acyl1 SSO_deprotect Deprotection SSO_acyl1->SSO_deprotect SSO_acyl2 Acylation of sn-1 & sn-3 SSO_deprotect->SSO_acyl2 SSO_purify Chromatography & Recrystallization SSO_acyl2->SSO_purify SSO_end High-Purity SSO SSO_purify->SSO_end

Figure 2: Comparative synthesis workflows for SOS and SSO.

Comparative Physicochemical Properties

The structural asymmetry of SSO versus the symmetry of SOS directly translates to distinct physicochemical properties, most notably their thermal behavior and polymorphism.

Property1,2-distearoyl-3-oleoyl-rac-glycerol (SSO)1,3-distearoyl-2-oleoyl-glycerol (SOS)Rationale for Difference
Molecular Structure AsymmetricSymmetricPositional isomerism of fatty acids on the glycerol backbone.
Melting Point Generally lower than SOS.[1]Generally higher than SSO.[1]The symmetrical structure of SOS allows for more efficient and stable crystal packing, requiring more energy to melt.
Polymorphism Exhibits complex polymorphism, often with multiple metastable forms. Can form both double and triple chain-length structures.[1][3]Also polymorphic, with several known forms (α, γ, β', β2, β1). Tends to form more stable polymorphs.[4]The "kink" from the oleic acid at the end of the SSO molecule disrupts crystal packing, leading to less stable and more varied polymorphic forms.
Crystallization Behavior Tends to crystallize slower and can form less stable polymorphs initially.Crystallizes more readily into more stable forms.The molecular symmetry of SOS facilitates more ordered and rapid nucleation and crystal growth.
Phase Behavior in Mixtures Can form molecular compounds with SOS.[2]Forms molecular compounds with SSO and can exhibit eutectic behavior with other TAGs.[2]The specific interactions between the symmetric and asymmetric molecules can lead to the formation of new crystalline structures with distinct properties.
Polymorphism and Thermal Analysis

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical characteristic of fats and lipids. Each polymorph has a unique melting point, stability, and crystal structure. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are the primary techniques for investigating the polymorphism of SSO and SOS.

Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the triglyceride sample into a standard aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.[5]

  • Thermal History Erasure: Heat the sample to 80°C at a rate of 10°C/min and hold for 10 minutes to melt all existing crystals.[5]

  • Controlled Cooling: Cool the sample to a low temperature (e.g., -20°C) at a controlled rate (e.g., 5°C/min) to observe the crystallization exotherm.

  • Controlled Heating: Heat the sample from the low temperature to 80°C at a controlled rate (e.g., 2°C/min). The resulting endotherms correspond to the melting of different polymorphic forms.[5]

  • Data Analysis: Determine the onset and peak temperatures of melting and crystallization, as well as the enthalpy of fusion (ΔH) by integrating the peak areas.

Table of Thermal Properties (Selected Polymorphs)

Polymorph1,2-distearoyl-3-oleoyl-rac-glycerol (SSO)1,3-distearoyl-2-oleoyl-glycerol (SOS)
Melting Point (°C) Melting Point (°C)
α-form ~30[3]~23.5[4]
β'-form ~40[3]~36.5[6]
β-form Not consistently reportedβ2: 41, β1: 43[4]

Note: Melting points can vary depending on the purity of the sample and the DSC experimental conditions.

Crystallographic Analysis

X-ray diffraction provides detailed information about the crystal structure, including the chain length packing (double or triple) and the sub-cell packing (α, β', β), which define the polymorphic form.

Experimental Protocol: X-ray Diffraction (XRD) Analysis

  • Sample Preparation: The triglyceride sample is crystallized under controlled temperature conditions. The powdered crystalline sample is then mounted in the XRD instrument.

  • Data Acquisition: A monochromatic X-ray beam is directed at the sample, and the diffraction pattern is recorded over a range of 2θ angles.

  • Data Analysis: The d-spacings are calculated from the positions of the diffraction peaks.

    • Small-angle X-ray scattering (SAXS) provides information on the lamellar stacking distance (long spacing), indicating whether the molecules are arranged in a double (2L) or triple (3L) chain length structure.

    • Wide-angle X-ray scattering (WAXS) reveals the sub-cell packing of the hydrocarbon chains (short spacing), which is characteristic of the different polymorphs (e.g., α: hexagonal, β': orthorhombic, β: triclinic).[5]

Table of X-ray Diffraction d-spacings (Selected Polymorphs)

Polymorph1,2-distearoyl-3-oleoyl-rac-glycerol (SSO)1,3-distearoyl-2-oleoyl-glycerol (SOS)
Short Spacing (Å) Short Spacing (Å)
α-form ~4.14 (2L α-SSO)[3]~4.21 (α form)[1]
β'-form -~3.8 and ~4.2[5]
β-form -~4.6 (β form)[5]

Analytical Differentiation of SSO and SOS

Due to their identical mass and fatty acid composition, differentiating SSO and SOS requires techniques sensitive to the positional arrangement of the fatty acids.

Chromatographic Separation: Silver-Ion HPLC

High-performance liquid chromatography using a silver-impregnated stationary phase (Ag-HPLC) is a powerful technique for separating TAG regioisomers. The separation is based on the interaction of the silver ions with the π-electrons of the double bonds in the oleic acid moiety. The accessibility of the double bond to the silver ions differs between SSO and SOS, allowing for their separation.[1][7]

Experimental Protocol: Silver-Ion HPLC for SSO and SOS Separation

  • Column: A silver-ion chromatographic column (e.g., ChromSpher Lipids) is used. For enhanced resolution, multiple columns can be connected in series.[7]

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of hexane/isopropanol/acetonitrile mixtures can effectively separate the isomers.[7]

  • Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection.

  • Quantification: The relative amounts of SSO and SOS can be determined from the peak areas in the chromatogram.

Spectroscopic Characterization: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

  • ¹H NMR: While the ¹H NMR spectra of SSO and SOS are very similar, subtle differences in the chemical shifts of the protons on the glycerol backbone can be observed with high-resolution instruments.

  • ¹³C NMR: ¹³C NMR is more powerful for distinguishing regioisomers. The chemical shifts of the carbonyl carbons and the carbons of the glycerol backbone are sensitive to the identity of the adjacent fatty acid, allowing for the differentiation of SSO and SOS.[8][9]

Applications and Functional Implications

The distinct physicochemical properties of SSO and SOS dictate their applications in various industries.

  • Food Industry: SOS is a key component of cocoa butter and many cocoa butter equivalents. Its sharp melting profile close to body temperature is responsible for the desirable "melt-in-the-mouth" sensation of high-quality chocolate. The presence of SSO can soften the fat matrix and alter the crystallization properties of the final product.

  • Pharmaceuticals: Both SSO and SOS are explored as components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The choice between SSO and SOS can influence the drug loading capacity, release profile, and stability of the formulation. The more stable crystalline network of SOS can provide a more controlled release, while the less ordered structure of SSO might accommodate a higher drug load.

Conclusion

The distinction between 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) and 1,3-distearoyl-2-oleoyl-glycerol (SOS) extends far beyond their chemical nomenclature. Their structural isomerism gives rise to a cascade of differences in their physicochemical properties, from melting and crystallization behavior to their functionality in complex systems. For the researcher and formulation scientist, a thorough understanding of these differences, supported by robust analytical characterization, is essential for the rational design of products with tailored properties. The experimental protocols and comparative data presented in this guide provide a foundational framework for the informed selection and application of these important triacylglycerols.

References

  • Benchchem. (2025). A Technical Guide to the Chemical Synthesis of 1,3-Distearoyl-2-oleoylglycerol (SOS).
  • Bayés-García, L., et al. (2020). Binary Phase Behavior of 1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS) and Trilaurin (LLL). Molecules, 25(22), 5357.
  • PubChem. (n.d.). 1,2-Distearoyl-3-oleoyl-rac-glycerol. National Center for Biotechnology Information. Retrieved from [Link]

  • Christie, W. W. (2019). Silver Ion Chromatography and Lipids, Part 3. AOCS. Retrieved from [Link]

  • Watanabe, S., et al. (2018). Polymorphism and Mixing Phase Behavior in Ternary Mixture Systems of SOS–SSO–OSO: Formation of Molecular Compound Crystals. Journal of the American Oil Chemists' Society, 95(4), 447-460.
  • Wang, X., et al. (2017). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. Food Chemistry, 228, 420-426.
  • Wijarnprecha, K., et al. (2023). Temperature-Dependent Mixing Behavior of Tristearin and 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO). Crystal Growth & Design, 23(7), 4945-4956.
  • Lísa, M., & Holčapek, M. (2009). Regioisomeric Characterization of Triacylglycerols Using Silver-Ion HPLC/MS and Randomization Synthesis of Standards. Analytical Chemistry, 81(10), 3925-3934.
  • Rappolt, M., et al. (2023). Polymorphic Phase Transitions in Bulk Triglyceride Mixtures. Crystal Growth & Design, 23(4), 2859-2871.
  • Holčapek, M., et al. (2003). Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry.
  • Benchchem. (2025). In-Depth Technical Guide to the Chemical Properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol.
  • Gellert, G. A. (2023). Leveraging identity and access management technology to accelerate emergency COVID-19 vaccine delivery.
  • PubChem. (n.d.). 1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (2025). An In-depth Technical Guide to the Physical Properties of 1,3-Distearoyl-2-oleoylglycerol (SOS).
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  • MacDougall, D. J., & Marangoni, A. G. (2019). Heterogeneous Nucleation of 1,3-Distearoyl-2-oleoylglycerol on Tristearin Surfaces. ACS Omega, 4(4), 7567-7576.
  • Lísa, M., & Holčapek, M. (2009). Regioisomeric Characterization of Triacylglycerols Using Silver-Ion HPLC/MS and Randomization Synthesis of Standards. Analytical Chemistry, 81(10), 3925-3934.
  • Ueno, S., et al. (2003). Synchrotron Radiation X-ray Diffraction Study of Liquid Crystal Formation and Polymorphic Crystallization of SOS (sn-1,3-Distearoyl-2-oleoyl Glycerol). The Journal of Physical Chemistry B, 107(30), 7468-7476.
  • Takeuchi, M., et al. (2003). Binary phase behavior of 1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS) and 1,3-Distearoyl-2-linoleoyl-sn-glycerol (SLS). Journal of the American Oil Chemists' Society, 80(8), 757-762.
  • Laakso, P. (2000). Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of the American Oil Chemists' Society, 77(4), 361-372.
  • HealthTech Magazine. (2022, May 18). Creating Single Sign-On (SSO) Solutions for Healthcare. Retrieved from [Link]

  • Sobolev, A. P., et al. (2021). 1H NMR-Based metabolomics and 13C isotopic ratio evaluation to differentiate conventional and organic soy sauce. Arabian Journal of Chemistry, 14(11), 103399.
  • ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Capsule Technologies. (2025, December 10). A better way to secure data: Introducing Federated SSO to benefit Hospital IT. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: 1,2-Distearoyl-rac-glycerol (DSG) Liposome Preparation.
  • Zhang, L., et al. (2009). Thermal and structural properties of binary mixtures of 1,3-distearoyl-2-oleoyl-glycerol (SOS) and 1,2-dioleoyl-3-stearoyl-sn-glycerol (OOS). Journal of the American Oil Chemists' Society, 86(1), 29-39.
  • MacDougall, D. J., & Marangoni, A. G. (2019). Heterogeneous Nucleation of 1,3-Distearoyl-2-oleoylglycerol on Tristearin Surfaces. ACS Omega, 4(4), 7567-7576.
  • ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Schneider, B. (2011). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Phytochemical Analysis, 22(1), 1-13.
  • Jacobs, M. F., & De Kimpe, N. (2017).

Sources

Comparative

validation of UPLC-MS/MS method for 1,2-distearoyl-3-oleoyl-rac-glycerol detection

Validation of UPLC-MS/MS Method for 1,2-Distearoyl-3-Oleoyl-rac-Glycerol (SSO) Detection: A Comparative Guide As a Senior Application Scientist, I approach analytical method development not as a mere sequence of steps, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of UPLC-MS/MS Method for 1,2-Distearoyl-3-Oleoyl-rac-Glycerol (SSO) Detection: A Comparative Guide

As a Senior Application Scientist, I approach analytical method development not as a mere sequence of steps, but as a self-validating system governed by chemical causality. The quantification of 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO)—a structured triacylglycerol (TAG) characterized by complex regioisomerism[1]—presents a unique bioanalytical challenge. SSO-rich fats exhibit distinct physicochemical and nutritional properties compared to their regioisomers like 1,3-dioleoyl-2-stearoylglycerol (OSO), making precise positional identification critical for lipidomics, nutritional profiling, and drug delivery formulation[2].

This guide objectively compares Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) against legacy modalities and provides a comprehensive, ground-up validation framework compliant with FDA and EMA guidelines.

Modality Comparison: UPLC-MS/MS vs. Legacy Techniques

Historically, the resolution of TAG regioisomers relied heavily on Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC) coupled with Evaporative Light Scattering Detection (ELSD)[2]. While Ag-HPLC separates lipids based on the number and position of double bonds, it suffers from long run times and lacks the sensitivity required for trace-level pharmacokinetic studies. LC-MS has emerged as a powerful tool for lipidomics because it covers analytes with a wide range of polarity without requiring complex chemical derivatization[3].

Table 1: Performance Comparison of SSO Analytical Modalities

FeatureUPLC-MS/MS (Targeted MRM)Ag-HPLC-ELSDGC-FID
Sensitivity High (pg/mL to ng/mL)Moderate (µg/mL)High (ng/mL)
Regioisomer Resolution Excellent (via MS/MS neutral loss ratios)Good (via Ag+ complexation)Poor (Requires derivatization to FAMEs, destroying the TAG backbone)
Sample Preparation Simple (LLE or SPE)Simple (Dilute & Shoot / LLE)Complex (Saponification & Methylation)
Run Time Fast (< 10 mins)Slow (30–60 mins)Moderate (20–40 mins)
Matrix Interference Low (Resolved via MRM & Stable Isotope IS)High (Baseline drift common)Moderate

Methodological Causality: The "Why" Behind the Workflow

To build a robust assay, every experimental choice must be rooted in molecular behavior.

  • Why UPLC over HPLC? SSO and its isobaric regioisomer SOS (1,3-distearoyl-2-oleoyl-glycerol) have identical molecular weights ( Mw​=905.5 g/mol ). Sub-2-micron particles in UPLC provide the theoretical plates necessary to chromatographically resolve these highly hydrophobic, structurally similar lipids before they enter the mass spectrometer.

  • Why Ammonium Adduct Ionization? TAGs lack basic nitrogen atoms or easily ionizable acidic protons. Relying on protonation [M+H]+ yields highly unstable ions and poor sensitivity. By fortifying the mobile phase with ammonium formate, we force the formation of stable ammonium adducts [M+NH4​]+ . For SSO, this yields a robust precursor ion at m/z 924.8.

  • Why MRM for Regioisomerism? During Collision-Induced Dissociation (CID), the [M+NH4​]+ precursor loses NH3​ and a fatty acid. Crucially, the loss of a fatty acid from the sn-1 or sn-3 position is energetically favored over the sn-2 position due to steric hindrance. By measuring the ratio of the resulting diacylglycerol (DAG) product ions (e.g., loss of stearic acid vs. loss of oleic acid), we can definitively distinguish SSO from SOS.

TAG_Fragmentation Precursor [M+NH4]+ Adduct m/z 924.8 (SSO) CID Collision-Induced Dissociation (CID) Precursor->CID Loss1 Loss of sn-1/3 Stearic Acid Favored Neutral Loss CID->Loss1 High Yield Loss2 Loss of sn-2 Oleic Acid Less Favored Neutral Loss CID->Loss2 Low Yield Ratio Product Ion Ratio Determines Regioisomer Loss1->Ratio Loss2->Ratio

Logical relationship of SSO fragmentation and neutral loss for regioisomer determination.

Step-by-Step Experimental Protocol

This protocol utilizes a modified Methyl tert-butyl ether (MTBE) Liquid-Liquid Extraction (LLE). Causality note: Unlike the traditional Folch method (chloroform/methanol) which places the lipid-rich organic layer at the bottom beneath a disk of precipitated protein, MTBE floats on top. This allows for clean pipetting, drastically reducing matrix effects and improving recovery.

Step 1: Sample Preparation (MTBE Extraction)

  • Aliquot 50 µL of plasma/serum into a 2 mL microcentrifuge tube.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (e.g., SSO-d5) to ensure accurate matrix effect compensation[4].

  • Add 225 µL of ice-cold Methanol and vortex for 10 seconds to precipitate proteins.

  • Add 750 µL of MTBE. Shake at room temperature for 10 minutes.

  • Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 500 µL of the upper organic (MTBE) phase to a clean vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of Isopropanol/Acetonitrile (1:1, v/v) and transfer to an autosampler vial.

Step 2: UPLC Separation

  • Column: C18, 2.1 × 100 mm, 1.7 µm particle size.

  • Column Temperature: 55°C (Elevated temperature reduces mobile phase viscosity and improves lipid mass transfer).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid. (Isopropanol provides the elution strength necessary to wash highly lipophilic TAGs off the column, preventing carry-over).

  • Gradient: 40% B to 99% B over 8 minutes, hold at 99% B for 2 minutes, re-equilibrate at 40% B for 2 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (Positive ESI)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • MRM Transitions (SSO): m/z 924.8 → 623.5 (Loss of Oleic acid) and m/z 924.8 → 641.5 (Loss of Stearic acid).

Regulatory Validation Framework (FDA & EMA)

A validated method is a self-checking system. Both the FDA and EMA provide stringent guidelines for bioanalytical method validation to ensure data integrity in pharmacokinetic and toxicokinetic studies[4].

Validation Start Method Validation (FDA/EMA) Selectivity Selectivity (Blank < 20% LLOQ) Start->Selectivity Linearity Linearity (R² > 0.99) Start->Linearity AccPrec Accuracy & Precision (±15% Target) Start->AccPrec Matrix Matrix Effect (Stable Isotope IS) Start->Matrix Selectivity->AccPrec Linearity->AccPrec

Self-validating framework for bioanalytical method validation per FDA and EMA guidelines.

Key Validation Parameters & Acceptance Criteria:

  • Selectivity & Specificity: The specificity of an analytical procedure is demonstrated through the absence of interference from endogenous components[5]. The response of interfering peaks at the retention time of SSO must be < 20% of the Lower Limit of Quantification (LLOQ)[6].

  • Lower Limit of Quantification (LLOQ): The analyte signal at the LLOQ must be at least 5 times the signal of a blank sample[7].

  • Carry-over: Must be evaluated by injecting a blank matrix immediately following the Upper Limit of Quantification (ULOQ) standard. The EMA specifically expands carry-over acceptance criteria for the Internal Standard to be equal to or less than 5% of the LLOQ[4].

  • Matrix Effect: Both FDA and EMA guidelines recommend studying matrix effects extensively. The EMA specifically recommends using a stable isotope-labeled IS as an effective method to overcome matrix-induced ion suppression or enhancement[4].

Table 2: Summary of FDA/EMA Acceptance Criteria

Validation ParameterFDA/EMA Acceptance CriteriaExperimental Execution for SSO
Calibration Curve Minimum 6 non-zero standards.Range: 10 ng/mL to 10,000 ng/mL. Linear regression with 1/x² weighting.
Accuracy ±15% of nominal concentration (±20% at LLOQ).Evaluated using Quality Control (QC) samples at 4 concentration levels (LLOQ, LQC, MQC, HQC).
Precision (CV%) ≤ 15% (≤ 20% at LLOQ).5 replicates per QC level across 3 separate analytical runs.
Matrix Factor (IS Normalized) CV ≤ 15% across 6 different matrix lots.Post-extraction spiked samples compared to neat standards.

References

  • "vegetable oils | MedChemExpress (MCE) Life Science Reagents", MedChemExpress. URL: https://www.medchemexpress.com/
  • "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?", Journal of Pharmaceutical and Biomedical Analysis, PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30594845/
  • "Hair Metabolomics in Animal Studies and Clinical Settings", PMC, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6627429/
  • "Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols", MDPI Foods. URL: https://www.mdpi.com/2304-8158/11/1/105
  • "Development and validation of a UPLC MS/MS method for the determination of fenofibric acid", Akademia Medycyny. URL: https://www.akademiamedycyny.pl/
  • "Guideline on bioanalytical method validation", European Medicines Agency (EMA). URL: https://www.ema.europa.
  • "Q2(R2) Validation of Analytical Procedures", U.S. Food and Drug Administration (FDA). URL: https://www.fda.

Sources

Validation

A Comparative Guide to NMR Spectroscopy for the Purity Validation of 1,2-Distearoyl-3-Oleoyl-rac-glycerol Reference Standards

For researchers, scientists, and professionals in drug development, the purity and structural integrity of reference standards are non-negotiable. In the realm of lipid-based drug delivery systems and metabolic research,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity and structural integrity of reference standards are non-negotiable. In the realm of lipid-based drug delivery systems and metabolic research, 1,2-distearoyl-3-oleoyl-rac-glycerol stands as a critical component. Its precise structure, a triglyceride with two stearic acid chains at the sn-1 and sn-2 positions and an oleic acid chain at the sn-3 position, dictates its physicochemical properties and biological interactions. Therefore, the validation of its purity is of paramount importance. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of 1,2-distearoyl-3-oleoyl-rac-glycerol, presenting the causality behind experimental choices and supporting data.

The Imperative for High-Purity Reference Standards

In pharmaceutical applications, reference standards serve as the benchmark against which new drug substances and products are evaluated. The United States Pharmacopeia (USP) and other regulatory bodies mandate that reference standards be of the highest possible purity.[1][2][3][4] For a complex lipid like 1,2-distearoyl-3-oleoyl-rac-glycerol, impurities can include:

  • Positional Isomers: Such as 1,3-distearoyl-2-oleoyl-rac-glycerol, which can have different physical properties.

  • Mono- and Diglycerides: Remnants from incomplete synthesis.[5]

  • Free Fatty Acids: Resulting from hydrolysis.

  • Other Triglycerides: Arising from impure starting materials.

These impurities can significantly impact the performance and stability of lipid-based formulations, making their detection and quantification essential.

Why ¹H-NMR Spectroscopy is the Gold Standard for Primary Validation

While chromatographic methods like High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) and Gas Chromatography with a Flame Ionization Detector (GC-FID) are widely used for lipid analysis, Quantitative ¹H-NMR (qNMR) spectroscopy emerges as a superior primary method for validating reference standards.[5][6] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal, making it a primary ratio method.[6]

Key Advantages of qNMR:

  • Non-destructive: The sample can be recovered and used for further experiments.

  • No Need for Identical Reference Standards: Purity can be determined using a certified internal standard that is structurally different from the analyte.

  • Structural Confirmation and Quantification in a Single Experiment: NMR provides detailed structural information, allowing for the simultaneous identification and quantification of the main component and its impurities.

  • High Specificity: The high resolution of modern NMR spectrometers allows for the differentiation of subtle structural differences, such as positional isomers.[5]

The following workflow diagram illustrates the process of validating a 1,2-distearoyl-3-oleoyl-rac-glycerol reference standard using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation prep Accurately weigh reference standard and internal standard (e.g., maleic acid) dissolve Dissolve in deuterated solvent (e.g., CDCl3) prep->dissolve acquire Acquire ¹H-NMR spectrum (e.g., 500 MHz spectrometer) dissolve->acquire params Optimize acquisition parameters (D1 > 5x T1, 90° pulse) acquire->params process Apply Fourier transform, phase and baseline correction acquire->process integrate Integrate characteristic signals of analyte and internal standard process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report purity with measurement uncertainty calculate->report

Caption: Workflow for the purity validation of 1,2-distearoyl-3-oleoyl-rac-glycerol by qNMR.

Experimental Protocol: Purity Determination by qNMR

This protocol outlines the steps for the quantitative analysis of a 1,2-distearoyl-3-oleoyl-rac-glycerol reference standard.

1. Materials and Reagents:

  • 1,2-distearoyl-3-oleoyl-rac-glycerol sample

  • Certified internal standard (e.g., maleic acid, ≥99.5% purity)

  • Deuterated chloroform (CDCl₃, 99.8% D) with 0.03% (v/v) tetramethylsilane (TMS)

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the 1,2-distearoyl-3-oleoyl-rac-glycerol sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (maleic acid) into the same vial.

  • Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample and standard completely.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 500 MHz NMR spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30')

  • Acquisition Parameters:

    • Pulse Angle: 30-90°

    • Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons, especially the olefinic and glycerol backbone protons)

    • Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250 for the signals of interest)

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 s

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the following signals:

    • 1,2-distearoyl-3-oleoyl-rac-glycerol: The olefinic protons of the oleoyl chain (-CH=CH-) at approximately 5.34 ppm (2H).

    • Internal Standard (Maleic Acid): The olefinic protons at approximately 6.28 ppm (2H).

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 1,2-distearoyl-3-oleoyl-rac-glycerol

    • IS = Internal Standard

Comparative Analysis: NMR vs. Chromatographic Techniques

The following table provides a comparative overview of qNMR, HPLC-ELSD, and GC-FID for the purity assessment of 1,2-distearoyl-3-oleoyl-rac-glycerol.

FeatureQuantitative ¹H-NMRHPLC-ELSDGC-FID
Principle Measures the ratio of nuclei in a magnetic field.[6]Separates based on polarity, detection by light scattering of nebulized analyte.[7][8][9]Separates volatile compounds, detection by flame ionization.[10][11][12][13]
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dissolution in a suitable solvent, filtration.Derivatization to fatty acid methyl esters (FAMEs) is required.[11][12]
Structural Information Provides detailed structural information for both the main component and impurities.[5][14]Provides no structural information.Provides information on fatty acid composition after derivatization.
Quantification Absolute quantification using a certified internal standard.[6]Requires a calibration curve with a standard of the same compound class.Requires a calibration curve with FAME standards.
Specificity for Isomers High capability to distinguish positional isomers through unique chemical shifts of glycerol backbone protons.[5]Limited resolution for positional isomers on standard C18 columns.Cannot distinguish positional isomers of the intact triglyceride.
LOD/LOQ Typically in the low µg range.In the ng on-column range.[7]In the pg on-column range for FAMEs.
Analysis Time ~10-15 minutes per sample (including setup and acquisition).~20-30 minutes per sample.[7]~30-60 minutes per sample (including derivatization).
Destructive? NoYesYes

In-depth Technical Discussion

Specificity and the Power of NMR

The key advantage of ¹H-NMR lies in its ability to provide unambiguous structural information. The ¹H-NMR spectrum of 1,2-distearoyl-3-oleoyl-rac-glycerol exhibits characteristic signals that can be used for both identification and quantification.

  • Olefinic Protons (~5.34 ppm): These two protons from the double bond of the oleoyl chain are in a unique chemical environment and are well-resolved, making them ideal for quantification.

  • Glycerol Backbone Protons (~4.1-4.3 ppm and ~5.26 ppm): The chemical shifts of these protons are highly sensitive to the nature and position of the fatty acid chains. This allows for the differentiation of the target molecule from its positional isomer, 1,3-distearoyl-2-oleoyl-rac-glycerol.[15]

  • Terminal Methyl Protons (~0.88 ppm): While present, these signals from all three fatty acid chains often overlap, making them less suitable for specific quantification of the oleoyl chain.

The presence of mono- and diglyceride impurities can be detected by the appearance of distinct signals for the free hydroxyl groups and the corresponding changes in the chemical shifts of the glycerol backbone protons.[5][16][17]

Limitations of Chromatographic Methods

While HPLC-ELSD and GC-FID offer high sensitivity, they have significant limitations for the primary validation of a reference standard like 1,2-distearoyl-3-oleoyl-rac-glycerol.

  • HPLC-ELSD: The detector response is non-linear and depends on the analyte's volatility and particle size, making accurate quantification challenging without a closely related standard.[7][8][9] Furthermore, standard reversed-phase columns often fail to separate positional isomers of triglycerides.

  • GC-FID: This technique requires the transesterification of the triglyceride into its constituent fatty acid methyl esters (FAMEs).[11][12] While this provides information on the fatty acid profile, it destroys all information about the original positioning of the fatty acids on the glycerol backbone. Therefore, it cannot distinguish between 1,2-distearoyl-3-oleoyl-rac-glycerol and 1,3-distearoyl-2-oleoyl-rac-glycerol.

The following diagram illustrates the logical process for selecting the appropriate analytical technique for triglyceride analysis.

decision_tree start Goal of Analysis q1 Need to determine positional isomer purity? start->q1 q2 Need absolute quantification without identical standard? q1->q2 No nmr Use qNMR q1->nmr Yes q3 Only fatty acid composition needed? q2->q3 No q2->nmr Yes q4 High sensitivity for known analytes required? q3->q4 No gc Use GC-FID q3->gc Yes hplc Use HPLC-ELSD/CAD q4->hplc Yes q4->hplc No, but need separation of complex mixtures

Sources

Comparative

comparative thermal stability of 1,2-distearoyl-3-oleoyl-rac-glycerol vs POP triglycerides

As a Senior Application Scientist specializing in lipid-based excipients and solid-state characterization, I frequently encounter formulation challenges rooted in the polymorphic behavior of triacylglycerols (TAGs). When...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid-based excipients and solid-state characterization, I frequently encounter formulation challenges rooted in the polymorphic behavior of triacylglycerols (TAGs). When engineering solid lipid nanoparticles (SLNs), suppositories, or cocoa butter equivalents, the choice of TAG dictates the thermodynamic stability, drug release kinetics, and shelf-life of the final product.

This guide provides an in-depth comparative analysis of two critical mixed-acid TAGs: 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) . By examining the causality between their molecular symmetry and macroscopic thermal stability, we can establish a predictive framework for lipid formulation.

Structural Causality: Symmetry vs. Asymmetry

The thermal stability of a TAG is not merely a function of its molecular weight; it is governed by its ability to form dense, highly ordered crystal lattices (polymorphism). TAGs typically crystallize in three primary polymorphic forms, ranked by increasing thermodynamic stability and melting point: α (hexagonal) → β' (orthorhombic perpendicular) → β (triclinic parallel) .

  • POP (1,3-dipalmitoyl-2-oleoyl-glycerol): POP is a symmetric TAG. The saturated palmitic acids (C16:0) occupy the outer sn-1 and sn-3 positions, while the unsaturated, bent oleic acid (C18:1) occupies the central sn-2 position. This symmetry allows POP molecules to easily adopt a "tuning fork" conformation, facilitating tight van der Waals interactions and enabling the transition into a highly stable β-3L (triple-chain length) crystal form .

  • SSO (1,2-distearoyl-3-oleoyl-rac-glycerol): SSO is an asymmetric TAG. The saturated stearic acids (C18:0) occupy the sn-1 and sn-2 positions, forcing the bent oleic acid to the terminal sn-3 position. This asymmetry introduces significant steric hindrance during crystallization. Consequently, SSO struggles to achieve the dense packing required for the β form, often arresting its polymorphic transition at the metastable β' form .

Despite SSO's structural inability to readily form a β phase, the longer carbon chains of its stearic acids (C18) compared to POP's palmitic acids (C16) grant SSO's β' phase a higher absolute melting point than POP's β phase.

StructureLogic POP POP Triglyceride (sn-1/3 Palmitic, sn-2 Oleic) SymPOP Symmetric Conformation Even Chain Distribution POP->SymPOP SSO SSO Triglyceride (sn-1/2 Stearic, sn-3 Oleic) AsymSSO Asymmetric Conformation Bent Oleic Moiety at sn-3 SSO->AsymSSO PackPOP Highly Ordered Packing (β-3L Crystal Form) SymPOP->PackPOP Promotes tight van der Waals interactions PackSSO Steric Hindrance (Arrested at β'-3L Form) AsymSSO->PackSSO Disrupts stable lamellar alignment

Logical relationship between TAG structural symmetry and polymorphic thermal stability.

Comparative Thermal Data

The quantitative thermal parameters of SSO and POP highlight the divergence in their crystallization pathways. The data below summarizes the melting points (Tm) and polymorphic behaviors critical for thermal profiling .

Parameter1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO)1,3-Dipalmitoyl-2-oleoyl-glycerol (POP)
Molecular Symmetry Asymmetric (sn-1, sn-2 saturated)Symmetric (sn-1, sn-3 saturated)
Fatty Acid Chain Lengths C18:0, C18:0, C18:1C16:0, C18:1, C16:0
Observed Polymorphs α, β'α, γ, δ, β′2, β′1, β2, β1
α-Form Melting Point ~27.0 °C~15.0 - 18.0 °C
β'-Form Melting Point ~40.0 - 41.0 °C~27.0 - 30.0 °C
β-Form Melting Point Sterically hindered (Rarely observed)~35.0 - 37.0 °C
Stable Lamellar Packing 3L (β'-form)3L (β-form)

Self-Validating Experimental Protocols

To accurately characterize the thermal stability of these TAGs, we must deploy a self-validating analytical system. Relying solely on macroscopic heat flow (Calorimetry) is dangerous, as different polymorphs can exhibit overlapping melting endotherms. Therefore, we must couple Differential Scanning Calorimetry (DSC) with Synchrotron Radiation X-ray Diffraction (SR-XRD) to correlate thermodynamic events with exact nanostructural lamellar spacings.

Protocol 1: Thermodynamic Profiling via DSC

Causality Check: The thermal history of a lipid dictates its future crystallization. If we do not completely erase the crystal memory, residual high-melting β seeds will induce heterogeneous nucleation, artificially accelerating crystallization kinetics and skewing the thermodynamic profile .

  • Calibration: Calibrate the DSC using an Indium standard (Tm = 156.6 °C, ΔH = 28.45 J/g). Why? Accurate integration of endothermic peaks is mandatory to calculate the enthalpy of fusion, which verifies polymorphic purity (e.g., SSO α-form yields ~65.3 kJ/mol).

  • Thermal Erasure: Load 5–10 mg of the TAG sample into an aluminum pan. Heat rapidly to 80 °C and hold isothermally for 10 minutes. Why? This temperature is well above the melting point of any β polymorph, ensuring complete destruction of crystal memory.

  • Controlled Cooling: Cool the melt to 20 °C at a strict rate of 1 °C/min . Why? Slow cooling provides the activation energy and time required for the TAG molecules to undergo melt-mediation, bypassing the metastable α form and organizing into the more stable β' or β forms.

  • Heating Scan: Heat the sample from 20 °C to 80 °C at 1 °C/min, recording the endothermic melting peaks (Tm).

Protocol 2: Polymorphic Identification via SR-XRD

Causality Check: DSC tells us when a phase transition occurs; SR-XRD tells us what structural conformation is formed. We require simultaneous Small-Angle X-ray Scattering (SAXD) and Wide-Angle X-ray Diffraction (WAXD) to capture both the longitudinal chain stacking and the lateral cross-sectional packing.

  • Sample Preparation: Subject the TAG sample to the exact thermal history (80 °C erasure, 1 °C/min cooling) using a Peltier-controlled capillary stage in the synchrotron beamline.

  • SAXD Measurement (Long Spacing): Measure diffraction in the small-angle region to determine the lamellar stacking. Validation: A d-spacing of ~52.6 Å confirms a 2L structure (typical of α-SSO), while larger spacings indicate 3L structures.

  • WAXD Measurement (Short Spacing): Measure diffraction in the wide-angle region to determine lateral subcell packing. Validation: A single peak at ~4.14 Å confirms hexagonal α-packing, whereas multiple distinct peaks (e.g., 3.8 Å, 4.2 Å) confirm the denser orthorhombic (β') or triclinic (β) packing.

ExperimentalWorkflow Start Lipid Sample (SSO or POP) Erasure Thermal Erasure (80°C for 10 min) Start->Erasure Cooling Controlled Cooling (1°C/min to 20°C) Erasure->Cooling Erase crystal memory DSC DSC Analysis (Enthalpy & Tm) Cooling->DSC Heat flow XRD SR-XRD Analysis (Lamellar Spacing) Cooling->XRD X-ray scattering Output Polymorph ID (α, β', β) DSC->Output XRD->Output

Self-validating experimental workflow for thermal and polymorphic characterization of TAGs.

Formulation Implications

When engineering lipid matrices, the choice between SSO and POP fundamentally alters the product lifecycle:

  • Use POP when formulating cocoa butter equivalents or solid matrices that require a sharp, highly stable melting profile near human body temperature (~35-37 °C). Its ability to reliably reach the β-3L form ensures long-term shelf stability without polymorphic transitions that cause "fat bloom."

  • Use SSO when a slightly higher melting point (~41 °C) is required, but be prepared to manage its polymorphic instability. Because SSO arrests at the β' form, formulations are more susceptible to gradual structural shifts during thermal cycling, which can prematurely expel encapsulated active pharmaceutical ingredients (APIs).

References

  • Minato, A., Ueno, S., Smith, K. W., Amemiya, Y., & Sato, K. (1997). Thermal and structural properties of sn-1,3-dipalmitoyl-2-oleoylglycerol and sn-1,3-dioleoyl-2-palmitoylglycerol binary mixtures examined with synchrotron radiation X-ray diffraction. Journal of the American Oil Chemists' Society.[Link]

  • Wijarnprecha, K., et al. (2023). Temperature-Dependent Mixing Behavior of Tristearin and 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO). Crystal Growth & Design, ACS Publications.[Link]

  • Bayés-García, L., et al. (2013). In situ observation of transformation pathways of polymorphic forms of 1,3-dipalmitoyl-2-oleoyl glicerol (POP) examined with synchrotron radiation X-ray diffraction and DSC. Thermochimica Acta.[Link]

  • Costa, M. C., et al. (2020). An Insight into the Solid-State Miscibility of Triacylglycerol Crystals. Crystals, MDPI.[Link]

Validation

A Senior Application Scientist's Guide to Cross-Validation of GC-MS and LC-MS for 1,2-Distearoyl-3-oleoyl-rac-glycerol Profiling

Introduction: The Analytical Imperative for Precise Triacylglycerol Characterization In the realms of metabolic research, drug development, and food science, the precise identification and quantification of specific tria...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Precise Triacylglycerol Characterization

In the realms of metabolic research, drug development, and food science, the precise identification and quantification of specific triacylglycerols (TAGs) are paramount. 1,2-distearoyl-3-oleoyl-rac-glycerol (SOG), a mixed-acid TAG containing two stearic acid moieties and one oleic acid moiety, serves as a crucial molecule in various biological and industrial contexts.[1] Its isomeric purity, concentration, and metabolic fate are critical parameters that demand robust, accurate, and reliable analytical methodologies.

The two workhorses of modern analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offer distinct yet complementary approaches to lipid analysis.[2][3] GC-MS is a classic, powerful tool for fatty acid compositional analysis, while LC-MS excels at the characterization of intact, non-volatile lipids like SOG.[3][4]

This guide, from the perspective of a senior application scientist, eschews a simple recitation of methods. Instead, it provides an in-depth comparison of these two platforms for SOG profiling, grounded in the causality of experimental choices. Crucially, it establishes a framework for the cross-validation of these techniques—a self-validating system essential for generating data of the highest integrity and trustworthiness.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Fatty Acid Composition

The foundational principle of Gas Chromatography is the separation of compounds based on their volatility and interaction with a stationary phase. For large, non-volatile molecules like intact SOG (Molecular Weight: 889.5 g/mol ), direct analysis by conventional GC-MS is challenging and often impractical due to thermal degradation and poor chromatographic performance.[5][6][7]

The causality behind the standard GC-MS protocol for TAGs is therefore rooted in a chemical transformation: converting the non-volatile TAG into its volatile fatty acid methyl ester (FAME) constituents. This process, known as transesterification, cleaves the fatty acids from the glycerol backbone and caps them with a methyl group, rendering them amenable to GC analysis.[8][9]

The GC-MS (FAMEs) Experimental Workflow

The primary strength of this approach is its exceptional ability to separate and quantify the individual fatty acid components. However, this comes at the cost of losing the original molecular structure; all information about which fatty acids were attached to which position on the glycerol backbone (regioisomerism) is destroyed.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output Sample Lipid Sample containing SOG Deriv Transesterification (e.g., BF3-Methanol) Sample->Deriv Cleavage of ester bonds Extract FAMEs Extraction (Hexane) Deriv->Extract Isolation of volatile esters GC Gas Chromatography (Separation of FAMEs) Extract->GC Injection MS Mass Spectrometry (EI) (Identification & Quantification) GC->MS Elution Result Fatty Acid Profile (% Stearate, % Oleate) MS->Result

GC-MS workflow for SOG analysis via FAMEs.

Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Authority on Intact Lipid Structure

LC-MS is the preferred method for comprehensive lipidomic analyses, particularly for intact, complex lipids.[4] Its major advantage is the ability to analyze molecules like SOG in their native form without the need for chemical derivatization, thereby preserving crucial structural information.[2][3]

The logic of the LC-MS workflow involves extracting the total lipid content from a sample, separating the intact TAGs using reversed-phase liquid chromatography, and detecting them with a mass spectrometer. Reversed-phase separation typically resolves TAGs based on their "equivalent carbon number" (ECN), which accounts for both acyl chain length and degree of unsaturation.[10]

Ionization is a critical step. For neutral lipids like TAGs, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are employed.[11][12] These methods typically generate protonated molecules or adducts (e.g., [M+NH₄]⁺, [M+Na]⁺) that are stable enough to be detected.[13][14] Tandem mass spectrometry (MS/MS) is then used to fragment these parent ions, yielding product ions that reveal the identity of the constituent fatty acids through characteristic neutral losses.[13][15][16] This fragmentation pattern provides direct evidence for the composition of the intact SOG molecule.

The LC-MS (Intact TAG) Experimental Workflow

This approach provides not only compositional data but also the molecular weight of the intact lipid, confirming the complete molecule. Advanced MS/MS techniques can even provide clues about the positional distribution of the fatty acids.[17]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output Sample Lipid Sample containing SOG Extract Lipid Extraction (e.g., Bligh & Dyer) Sample->Extract Isolation of total lipids LC Liquid Chromatography (Separation of intact TAGs) Extract->LC Injection MS Mass Spectrometry (ESI/APCI) (Detection of [M+H]+ or adducts) LC->MS Elution MSMS Tandem MS (MS/MS) (Structural Fragmentation) MS->MSMS Isolation & Fragmentation Result Intact SOG Profile (ID, Quantity, Structure) MSMS->Result

LC-MS workflow for intact SOG analysis.

Head-to-Head Performance Comparison: GC-MS vs. LC-MS for SOG Profiling

The choice between GC-MS and LC-MS is dictated by the specific research question. The following table summarizes the key performance characteristics based on established principles and experimental evidence.

ParameterGC-MS (via FAMEs)LC-MS (Intact Analysis)Causality & Rationale
Analyte Form Fatty Acid Methyl Esters (Derivatives)Intact 1,2-distearoyl-3-oleoyl-rac-glycerolGC requires volatile analytes; SOG is not. LC separates compounds in the liquid phase and can handle non-volatile molecules directly.[2][4]
Information Provided Fatty Acid Composition (e.g., 66.7% Stearic, 33.3% Oleic)Intact Molecular Mass, Fatty Acid Composition, Potential RegioisomerismDerivatization destroys the original TAG structure. LC-MS/MS fragments the intact molecule, preserving structural context.[13][15][17]
Sample Prep Complexity Higher: Requires a quantitative derivatization step.Lower: Typically involves a direct lipid extraction.[2]The transesterification step for GC-MS adds time, potential for side reactions, and variability if not perfectly controlled.[9]
Chromatographic Resolution Excellent for separating FAME isomers (e.g., cis/trans).Good for separating TAGs by class and ECN. Co-elution of isomers is possible.Gas-phase chromatography generally offers higher separation efficiency for small, volatile molecules.
Sensitivity High for FAMEs.Very High for intact lipids, especially with modern instrumentation.ESI and APCI are highly efficient ionization processes for large polarizable molecules, often yielding lower limits of detection.
Throughput Lower, due to the derivatization step and longer GC run times.Higher, especially with modern UPLC systems.[4]Eliminating the derivatization step and using rapid UPLC gradients significantly shortens the sample-to-result time.
Robustness Very high. Well-established, robust methods.High, but can be more sensitive to matrix effects and ion source contamination.GC-MS methods for FAMEs are standardized across many fields. LC-MS performance can be more dependent on sample cleanliness.

The Cross-Validation Framework: A System for Ensuring Trustworthiness

Neither technique is infallible. Cross-validation is the process of using these two orthogonal methods to verify and reinforce each other's findings, ensuring the highest level of data accuracy.[18] This is not merely a duplication of effort; it is a necessary procedure for robust analytical science.

The core principle is to analyze the same sample set using both optimized methods and compare the results. The fatty acid composition determined by GC-MS should quantitatively correlate with the composition inferred from the LC-MS data.

cluster_gc GC-MS Arm cluster_lc LC-MS Arm Sample Single Batch of Lipid Sample GC_Proc FAMEs Derivatization & GC-MS Analysis Sample->GC_Proc LC_Proc Lipid Extraction & LC-MS/MS Analysis Sample->LC_Proc GC_Data Result A: Quantitative Fatty Acid Profile (e.g., % Stearate, % Oleate) GC_Proc->GC_Data Compare Data Comparison & Correlation GC_Data->Compare LC_Data Result B: Intact SOG Identification & Quantification LC_Proc->LC_Data LC_Data->Compare Validated Validated SOG Profile (High Confidence) Compare->Validated If A correlates with B

Workflow for cross-validation of GC-MS and LC-MS.

Cross-Validation Steps:

  • Qualitative Confirmation: The GC-MS analysis must identify peaks for methyl stearate and methyl oleate. This confirms the fatty acid identities determined by the fragmentation (MS/MS) of the intact SOG peak in the LC-MS analysis.

  • Quantitative Correlation: The relative percentage of stearic acid and oleic acid calculated from the GC-MS FAMEs data should match the expected 2:1 stoichiometric ratio for SOG. Furthermore, if a complex mixture is analyzed, the quantitative fatty acid profile from GC-MS should be reconcilable with the sum of all TAGs quantified by LC-MS.

  • Statistical Assessment: Use linear regression to plot the concentrations or relative amounts obtained from both methods across multiple samples. A high correlation coefficient (R² > 0.98) and a slope close to 1.0 indicate strong agreement.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction for LC-MS Analysis (Modified Bligh & Dyer)

This protocol is a foundational method for isolating total lipids from a biological matrix.[18]

  • To a 2 mL glass vial, add 100 µL of the sample (e.g., plasma, tissue homogenate).

  • Add an appropriate internal standard (e.g., a ¹³C-labeled or odd-chain TAG) for accurate quantification.

  • Add 750 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute.

  • Add 250 µL of chloroform and vortex for 1 minute.

  • Add 250 µL of LC-MS grade water and vortex for 1 minute to induce phase separation.

  • Centrifuge the mixture at 2,000 x g for 10 minutes. Three layers will form (upper aqueous, middle protein disk, lower organic).

  • Carefully aspirate the lower organic layer containing the lipids and transfer to a new vial.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid film in an appropriate solvent (e.g., 100 µL of isopropanol/acetonitrile 1:1) for LC-MS injection.

Protocol 2: Transesterification to FAMEs for GC-MS Analysis

This acid-catalyzed method is robust for preparing FAMEs from TAGs.[9][19]

  • Start with a dried lipid extract (from a parallel extraction) or a known amount of oil (10-20 mg) in a screw-capped glass tube.

  • Add 2 mL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) reagent.

  • Securely cap the tube (Teflon-lined cap is essential) and heat at 80°C in a heating block for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to ensure clear phase separation.

  • Carefully transfer the upper hexane layer to a GC vial for analysis.

Conclusion

For the comprehensive profiling of 1,2-distearoyl-3-oleoyl-rac-glycerol, GC-MS and LC-MS are not competitors but synergistic partners. GC-MS, via FAMEs analysis, provides an unparalleled, quantitative view of the constituent fatty acids, serving as a fundamental compositional truth. LC-MS provides the indispensable analysis of the intact molecule, preserving structural integrity and offering insights into its complete form.

For researchers, scientists, and drug development professionals, relying on a single methodology introduces the risk of analytical bias. By implementing a rigorous cross-validation framework, where the compositional data from GC-MS corroborates the structural data from LC-MS, one builds a self-validating system. This dual-pronged approach ensures the highest degree of confidence, producing data that is not only accurate and precise but also fundamentally trustworthy.

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